2,6-Bis(trifluoromethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVFTXBESQIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343470 | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-00-5 | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)pyridine (CAS Number: 455-00-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)pyridine, a key fluorinated building block in modern chemistry. The document details its physicochemical properties, synthesis methodologies, reactivity, and diverse applications in the pharmaceutical and agrochemical industries. Safety and handling protocols are also outlined. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and chemical professionals.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two highly electronegative trifluoromethyl (-CF₃) groups. This substitution pattern profoundly influences the electronic properties of the pyridine ring, making it a valuable and versatile intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl groups enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this scaffold highly sought after in the development of new agrochemicals and pharmaceuticals.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 455-00-5 | |
| Molecular Formula | C₇H₃F₆N | |
| Molecular Weight | 215.10 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 55-59 °C | |
| Boiling Point | 82 °C at 18 mmHg | |
| Density | 1.437 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 67.2 °C (153.0 °F) | |
| Solubility | Soluble in methanol. | |
| InChI Key | YPDVFTXBESQIPJ-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)c1cccc(n1)C(F)(F)F |
Synthesis
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the trifluoromethylation of a di-substituted pyridine precursor.
Experimental Protocol: Trifluoromethylation of 2,6-Dibromopyridine
This method involves the in-situ generation of a trifluoromethyl-copper species, which then displaces the bromine atoms on the pyridine ring.
Materials:
-
2,6-Dibromopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Silver(I) fluoride (AgF)
-
Copper powder
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a well-stirred mixture of AgF (1.27 g, 10 mmol) in 10 ml of DMF, add Me₃SiCF₃ (1.7 g, 12 mmol) at room temperature.
-
Stir the mixture for 20 minutes.
-
Add copper powder (1.0 g, 15 mmol) to the mixture.
-
Continue stirring for 4 hours to complete the formation of the CuCF₃ reagent.
-
Add 2,6-Dibromopyridine (1.07 g, 4.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 75 °C and stir for 4 hours. The reaction progress can be monitored by ¹⁹F NMR to observe the consumption of the CuCF₃ signal.
-
After the reaction is complete, filter the mixture to remove solid precipitates.
-
Pour the filtrate into 50 ml of water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or crystallization to yield this compound.
Yield: 92%
An In-depth Technical Guide to the Physical Properties of 2,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,6-bis(trifluoromethyl)pyridine. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of a representative synthetic workflow.
Core Physical and Chemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₇H₃F₆N. Its structure, featuring two trifluoromethyl groups on the pyridine ring, imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] The trifluoromethyl groups are strongly electron-withdrawing, which significantly influences the reactivity and basicity of the pyridine nitrogen.
Quantitative Physical Properties
The physical properties of this compound have been determined and are summarized in the table below. These values are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 215.10 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 55-59 °C | [2] |
| Boiling Point | 82 °C at 18 mmHg | [2] |
| Flash Point | 67 °C | [2] |
| Density (predicted) | 1.437 ± 0.06 g/cm³ | |
| pKa (predicted) | -4.12 ± 0.24 | |
| Solubility | Soluble in methanol |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Boiling Point Determination under Reduced Pressure
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.
Apparatus:
-
Short-path distillation apparatus or a similar small-scale distillation setup
-
Round-bottom flask
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump and pressure gauge (manometer)
-
Heating mantle or oil bath
Procedure:
-
A small amount of liquid this compound (if melted) is placed in the round-bottom flask along with a boiling chip or magnetic stir bar.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired value (e.g., 18 mmHg), as measured by the manometer.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Density Determination of a Solid
The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring its mass and the volume of a liquid it displaces.
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water, if appropriate, or an organic solvent)
Procedure (using a graduated cylinder):
-
The mass of a sample of this compound is accurately measured using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
The final volume of the liquid in the graduated cylinder is recorded.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
The density is calculated by dividing the mass of the solid by its volume.
pKa Determination
The pKa is a measure of the acidity of a compound. For a pyridine derivative, it refers to the acidity of its conjugate acid. Due to the strong electron-withdrawing nature of the trifluoromethyl groups, this compound is a very weak base, and its conjugate acid is a strong acid. The pKa can be determined experimentally using methods such as potentiometric titration or spectrophotometry.
General Principle (Potentiometric Titration):
-
A solution of this compound is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).
-
A standardized solution of a strong acid (e.g., HCl) is slowly added to the solution of the pyridine derivative.
-
The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.
Synthetic Workflow and Applications
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] The trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity of the final molecule. A general synthetic approach to trifluoromethylated pyridines involves the reaction of lutidine precursors with fluorinating agents.
Caption: Synthetic workflow for this compound and its potential use.
This diagram illustrates a common pathway for the synthesis of this compound starting from 2,6-lutidine. The process typically involves a chlorination step to form the trichloromethyl intermediate, followed by a fluorination reaction. The resulting this compound can then be further functionalized to produce a variety of bioactive molecules for applications in drug discovery and agrochemical development.
References
An In-depth Technical Guide on the Structure and Bonding in 2,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2,6-bis(trifluoromethyl)pyridine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details the molecule's structural, spectroscopic, and electronic properties. Emphasis is placed on the profound influence of the two trifluoromethyl groups on the pyridine ring's geometry, reactivity, and spectroscopic signatures. This guide consolidates quantitative data, experimental protocols, and visual representations to serve as an essential resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound is a substituted pyridine derivative characterized by the presence of two highly electronegative trifluoromethyl (-CF₃) groups at the 2 and 6 positions of the aromatic ring. The incorporation of trifluoromethyl groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the -CF₃ groups significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions. This guide aims to provide a detailed understanding of the fundamental structure and bonding of this important building block.
Molecular Structure and Bonding
The molecular structure of this compound is defined by a planar pyridine ring with two trifluoromethyl groups symmetrically positioned adjacent to the nitrogen atom. The strong electronegativity of the fluorine atoms induces a significant electron-withdrawing effect, which has a pronounced impact on the bond lengths and angles of the pyridine ring.
Due to the lack of a publicly available crystal structure for this compound, the following structural parameters are based on computational chemistry studies of related trifluoromethylated pyridine derivatives.
Table 1: Computed Structural Parameters of this compound
| Parameter | Value (Å or °) | Description |
| C2-C3 Bond Length | ~1.38 | Carbon-carbon bond in the pyridine ring |
| C3-C4 Bond Length | ~1.39 | Carbon-carbon bond in the pyridine ring |
| C2-N Bond Length | ~1.34 | Carbon-nitrogen bond in the pyridine ring |
| C-CF₃ Bond Length | ~1.50 | Bond between the pyridine ring and the trifluoromethyl group |
| C-F Bond Length | ~1.34 | Carbon-fluorine bond in the trifluoromethyl group |
| C2-N-C6 Bond Angle | ~117 | Angle within the pyridine ring |
| N-C2-C3 Bond Angle | ~123 | Angle within the pyridine ring |
| C2-C3-C4 Bond Angle | ~118 | Angle within the pyridine ring |
| C3-C4-C5 Bond Angle | ~119 | Angle within the pyridine ring |
The electron-withdrawing trifluoromethyl groups lead to a slight shortening of the adjacent C-N bonds and a widening of the C2-N-C6 bond angle compared to unsubstituted pyridine.
Spectroscopic Properties
The spectroscopic signature of this compound is characteristic of its unique structure, providing valuable information for its identification and characterization.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.1 | t | ~8.0 | H4 |
| ¹H | ~7.8 | d | ~8.0 | H3, H5 |
| ¹³C | ~149 | q | ~35 | C2, C6 |
| ¹³C | ~140 | t | C4 | |
| ¹³C | ~122 | m | C3, C5 | |
| ¹³C | ~120 | q | ~275 | CF₃ |
| ¹⁹F | ~ -68 | s | CF₃ |
The ¹H NMR spectrum is simplified due to the molecule's symmetry, showing a triplet for the C4 proton and a doublet for the C3 and C5 protons. The ¹³C NMR spectrum exhibits characteristic quartets for the carbons bearing the trifluoromethyl groups and for the trifluoromethyl carbons themselves, due to ¹JCF and ²JCCF coupling. The ¹⁹F NMR shows a singlet, confirming the equivalence of the six fluorine atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule.
Table 3: Key Infrared Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1600 | Medium | C=C/C=N stretching (aromatic ring) |
| ~1450 | Medium | Aromatic ring stretching |
| ~1300-1100 | Strong | C-F stretching (asymmetric and symmetric) |
| ~800 | Strong | C-H out-of-plane bending |
The most prominent features in the IR spectrum are the strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl groups.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 215 | [M]⁺ (Molecular Ion) |
| 196 | [M - F]⁺ |
| 146 | [M - CF₃]⁺ |
| 127 | [M - CF₃ - F]⁺ |
| 77 | [C₅H₃N]⁺ |
The mass spectrum shows a prominent molecular ion peak at m/z 215. Common fragmentation pathways involve the loss of a fluorine atom or a trifluoromethyl group.
Electronic Structure and Reactivity
The two electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it highly electron-deficient. This electronic perturbation has a profound effect on the molecule's reactivity.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes this compound susceptible to nucleophilic aromatic substitution reactions, particularly at the 4-position.
-
Basicity: The strong inductive effect of the -CF₃ groups significantly reduces the basicity of the pyridine nitrogen, making it a very weak base compared to pyridine.
-
Electrophilic Aromatic Substitution: The pyridine ring is highly deactivated towards electrophilic attack.
The logical relationship of how the structural features influence the reactivity can be visualized as follows:
Experimental Protocols
Synthesis of this compound[1]
This protocol describes a common method for the synthesis of this compound from 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Silver fluoride (AgF)
-
Copper powder
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of AgF in DMF, add TMSCF₃ at room temperature.
-
Stir the mixture for 20 minutes, then add copper powder.
-
After stirring for 4 hours to form the CuCF₃ reagent, add 2,6-dibromopyridine to the reaction mixture.
-
Heat the reaction mixture at 75°C for 4 hours. Monitor the reaction progress by ¹⁹F NMR.
-
After completion, filter the mixture to remove solid precipitates.
-
Pour the filtrate into water and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or crystallization.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Electron ionization (EI) is a common method for generating ions.
Applications in Drug Development and Research
The unique properties of the this compound scaffold make it an attractive building block in drug discovery and materials science.
-
Medicinal Chemistry: The introduction of this moiety can improve the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability. Its electron-deficient nature can also be exploited to modulate interactions with biological targets.
-
Agrochemicals: Similar to its use in pharmaceuticals, this structural motif is found in some pesticides, where it enhances biological activity.
-
Ligand Design: The nitrogen atom, although weakly basic, can still coordinate to metal centers. The steric bulk and electronic effects of the trifluoromethyl groups can be used to tune the properties of metal complexes for applications in catalysis.
Conclusion
This compound is a molecule of significant interest due to the profound influence of its trifluoromethyl substituents on the structure, bonding, and reactivity of the pyridine ring. This technical guide has summarized the key structural and spectroscopic data, provided an overview of its electronic properties and reactivity, and outlined experimental protocols for its synthesis and characterization. A thorough understanding of these fundamental properties is crucial for the effective utilization of this versatile building block in the design and development of new pharmaceuticals, agrochemicals, and advanced materials.
In-Depth Technical Guide to the Mass Spectrometry of 2,6-bis(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,6-bis(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of interest in pharmaceutical and materials science research. This document details its mass spectral data, fragmentation patterns, and a standardized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Concepts and Introduction
This compound is a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions. Its chemical formula is C₇H₃F₆N, with a monoisotopic mass of 215.0170 Daltons and an average molecular weight of 215.10 g/mol .[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and structural elucidation in various matrices. Electron ionization (EI) is the most common ionization technique for this volatile compound, inducing characteristic fragmentation patterns that serve as a molecular fingerprint.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 45 | 5.2 | [C₂HF₂]⁺ |
| 51 | 8.1 | [C₄H₃]⁺ |
| 69 | 31.6 | [CF₃]⁺ |
| 77 | 6.5 | [C₅H₃N]⁺ |
| 96 | 13.9 | [C₅H₂NF]⁺ |
| 115 | 8.7 | [C₅H₂NF₂]⁺ |
| 146 | 100.0 | [M - CF₃]⁺ |
| 165 | 9.3 | [M - CF₂ - F]⁺ |
| 196 | 20.8 | [M - F]⁺ |
| 215 | 60.2 | [M]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer.
3.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary to isolate the analyte.
3.2. Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
3.3. GC-MS Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/sec |
3.4. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
For quantitative analysis, selected ion monitoring (SIM) can be employed for enhanced sensitivity and selectivity, monitoring key ions such as m/z 215, 196, and 146.
-
Process the data using the instrument's software to identify the peak corresponding to this compound and to integrate the peak area for quantification.
Visualization of Key Processes
4.1. Experimental Workflow
The logical flow of the GC-MS analysis is depicted in the following diagram.
Caption: General experimental workflow for GC-MS analysis.
4.2. Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•) at m/z 215. The subsequent fragmentation cascade is illustrated below.
References
The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on the Pyridine Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a powerful tool in modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the CF₃ group, detailing its impact on the physicochemical properties and reactivity of the pyridine moiety. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these effects in molecular design.
Core Physicochemical Modifications
The introduction of a trifluoromethyl group dramatically alters the electron density distribution within the pyridine ring, primarily due to the high electronegativity of the fluorine atoms. This strong inductive electron-withdrawing effect (-I) is a dominant factor influencing the molecule's properties.[1][2] The Hammett constant (σp) for the CF₃ group is approximately 0.54, underscoring its significant electron-withdrawing capacity.[1][2]
Impact on Basicity (pKa)
The most direct consequence of the CF₃ group's electron-withdrawing nature is a significant reduction in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is less available for protonation due to the inductive pull of the CF₃ group, resulting in a lower pKa value compared to unsubstituted pyridine. This modulation of basicity is a critical consideration in drug design, as it influences a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.
Table 1: Comparison of pKa Values for Pyridine and Trifluoromethyl-Substituted Pyridines
| Compound | pKa |
| Pyridine | 5.23 |
| 2-(Trifluoromethyl)pyridine | -0.26 |
| 3-(Trifluoromethyl)pyridine | 2.84 |
| 4-(Trifluoromethyl)pyridine | 1.75 |
Note: pKa values can vary slightly depending on the experimental conditions.
Spectroscopic Signatures: NMR Chemical Shifts
The electron-withdrawing effect of the trifluoromethyl group is readily observable in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Protons on the pyridine ring experience deshielding due to the reduced electron density, leading to a downfield shift (higher ppm values) in their signals.
-
¹³C NMR: The carbon atoms of the pyridine ring are also deshielded, resulting in downfield shifts. The carbon of the CF₃ group itself exhibits a characteristic quartet in proton-coupled ¹³C NMR spectra due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The chemical shift of the CF₃ group is sensitive to its electronic environment.[3] Electron-withdrawing groups on the pyridine ring cause a downfield shift in the ¹⁹F NMR signal.[4]
Table 2: Representative NMR Chemical Shifts for 3-(Trifluoromethyl)pyridine
| Nucleus | Chemical Shift (ppm) |
| ¹H (C2) | ~8.8 |
| ¹H (C4) | ~7.9 |
| ¹H (C5) | ~7.5 |
| ¹H (C6) | ~8.7 |
| ¹³C (CF₃) | ~123 (q, J ≈ 273 Hz) |
| ¹⁹F (CF₃) | ~ -63 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.
Altered Reactivity Profile
The electron-deficient nature of the trifluoromethylated pyridine ring significantly influences its reactivity in various chemical transformations.
Nucleophilic Aromatic Substitution (SNA r)
The reduced electron density makes the pyridine ring more susceptible to nucleophilic attack. This enhanced reactivity is particularly pronounced for positions ortho and para to the trifluoromethyl group. However, the reactivity order of leaving groups in SNAr reactions on N-methylpyridinium ions can be altered from the typical F > Cl > Br > I, suggesting a more complex mechanism where the deprotonation of an intermediate can be rate-limiting.[5] The strong electron-withdrawing nature of the CF3 group can trigger intramolecular nucleophilic aromatic substitution in certain contexts.[2][6]
Electrophilic Aromatic Substitution (SEA r)
Conversely, the electron-deficient ring is deactivated towards electrophilic aromatic substitution. Harsher reaction conditions are generally required to introduce electrophiles onto the trifluoromethylated pyridine ring.
Implications in Drug Discovery and Agrochemicals
The unique properties imparted by the trifluoromethyl group are highly advantageous in the development of pharmaceuticals and agrochemicals.[1][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][8] This leads to a longer in vivo half-life and improved pharmacokinetic profiles of drug candidates.[6]
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule compared to a hydrogen atom or a methyl group. This can enhance membrane permeability and improve oral bioavailability.
-
Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the electronic interactions with biological targets, such as enzymes and receptors, potentially leading to improved binding affinity and selectivity.[9]
Experimental Protocols
General Procedure for the Synthesis of Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines can be achieved through several methods, with the chlorine/fluorine exchange reaction being a common industrial approach.[1][2]
Scheme 1: Synthesis of 3-(Trifluoromethyl)pyridine from 3-Picoline
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stability and Reactivity of 2,6-bis(trifluoromethyl)pyridine
This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound. The unique electronic properties conferred by the two trifluoromethyl groups make this molecule a subject of significant interest in the development of novel pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, stability under various conditions, and predictable reaction pathways, supported by experimental data and protocols.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature with a characteristic boiling point under reduced pressure. Its properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃F₆N | [2] |
| Molecular Weight | 215.10 g/mol | [2] |
| Appearance | Solid, powder to crystal | [3] |
| Melting Point | 55-59 °C | |
| Boiling Point | 82 °C / 18 mmHg | |
| pKa | -4.12 ± 0.24 | [3] |
| Flash Point | 67.2 °C (153.0 °F) | |
| InChI Key | YPDVFTXBESQIPJ-UHFFFAOYSA-N | [2] |
| CAS Number | 455-00-5 | [2] |
Stability Profile
The stability of the this compound ring is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups.
-
Thermal Stability : The compound exhibits good thermal stability, as indicated by its relatively high boiling point under vacuum. It can be handled at elevated temperatures, which is a requirement for many chemical transformations.[4]
-
Chemical Stability :
-
Acidic and Basic Conditions : The pyridine nitrogen is weakly basic due to the inductive effect of the CF₃ groups, which pull electron density away from the ring and the nitrogen atom. This results in a very low pKa, making it resistant to protonation except under strongly acidic conditions.[3]
-
Oxidative and Reductive Conditions : The electron-deficient ring is generally resistant to oxidative degradation. While specific studies on its reductive stability are not prevalent, similar fluorinated pyridines can undergo reactions like reductive dechlorination, suggesting that the ring can be modified under specific reducing conditions.[5]
-
Hydrolytic Stability : The C-F bonds in the trifluoromethyl groups are exceptionally stable and resistant to hydrolysis. However, related compounds can be sensitive to hydrolysis under certain work-up conditions, suggesting that care should be taken to maintain anhydrous environments where necessary.[4]
-
Reactivity and Reaction Mechanisms
The reactivity of this compound is a direct consequence of the two powerful electron-withdrawing CF₃ groups positioned ortho to the nitrogen atom. These groups fundamentally alter the electron distribution of the pyridine ring, leading to a pronounced deactivation towards electrophilic attack and a significant activation towards nucleophilic attack.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution on the this compound ring is exceptionally challenging. The CF₃ groups strongly deactivate the ring, making it far less reactive than benzene.[4][6] Direct bromination, for instance, is not a recommended synthetic route due to the harsh conditions required, which often lead to poor selectivity and byproducts.[4]
When forced under drastic conditions, electrophilic attack occurs preferentially at the C3 and C5 positions. Attack at the C2, C4, or C6 positions would result in a highly unstable resonance intermediate where the positive charge is placed on the nitrogen atom or the carbon atoms bearing the destabilizing CF₃ groups.[6]
Caption: Logical flow for electrophilic substitution on this compound.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic attack.[5] The CF₃ groups stabilize the negative charge in the Meisenheimer-like intermediate, thereby facilitating the substitution reaction. Nucleophilic attack is strongly favored at the C4 position, which is para to the nitrogen and meta to the CF₃ groups.
The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group. This pathway is fundamental to the functionalization of this and related fluorinated pyridine scaffolds.[5]
Caption: General workflow for nucleophilic aromatic substitution (SNAr).
Synthesis and Experimental Protocols
The synthesis of substituted 2,6-bis(trifluoromethyl)pyridines often starts from a pre-functionalized pyridine ring rather than direct substitution on the parent molecule. A common strategy involves the transformation of a more reactive precursor, such as a hydroxypyridine.
Representative Synthetic Workflow
A practical, large-scale synthesis of a functionalized analog, 4-bromo-2,6-bis(trifluoromethyl)pyridine, demonstrates a typical approach.[4] The process starts with the corresponding hydroxypyridine, which exists in tautomeric equilibrium with its pyridin-4-one form. This precursor is then brominated using a reagent like phosphorus tribromide (PBr₃).[4]
Caption: Experimental workflow for the synthesis of a key derivative.
Detailed Experimental Protocol: Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine
This protocol is representative of the methods used for handling and reacting compounds in this class.[4]
Materials and Equipment:
-
2,6-di(trifluoromethyl)-4-hydroxypyridine
-
Phosphorus tribromide (PBr₃)
-
Anhydrous reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup : In a dry, inert atmosphere (e.g., under nitrogen), charge the reaction vessel with 2,6-di(trifluoromethyl)-4-hydroxypyridine.
-
Addition of Brominating Agent : Slowly add a slight excess of phosphorus tribromide (PBr₃) to the reaction vessel with vigorous stirring. The addition is exothermic and the temperature should be carefully controlled.
-
Reaction : Heat the mixture to a temperature between 140°C and 170°C. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS) to track the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto ice.
-
Extraction : Extract the product into an organic solvent such as dichloromethane.
-
Washing : Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield the final product.
Safety Precautions : Phosphorus tribromide is corrosive and reacts violently with water.[4] All operations must be conducted under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat) is mandatory.[4]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 455-00-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
The Advent of a Key Building Block: A Technical Guide to the Discovery and History of 2,6-Bis(trifluoromethyl)pyridine
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2,6-bis(trifluoromethyl)pyridine, a pivotal fluorinated building block in modern chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, presents key quantitative data, and outlines experimental protocols for its preparation.
Introduction: The Dawn of Fluorinated Pyridines
The journey to this compound began with the broader exploration of organofluorine chemistry. The first synthesis of a trifluoromethyl-substituted aromatic compound was achieved by Swarts in 1898.[1] However, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring, a landmark achievement that opened new avenues in the development of agrochemicals and pharmaceuticals.[1] The unique properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, have made trifluoromethylpyridines highly sought-after motifs in the design of bioactive molecules.
The Historical Synthesis: A Two-Step Approach from 2,6-Lutidine
The general historical pathway can be visualized as follows:
Caption: Historical two-step synthesis of this compound.
General Experimental Protocol (Historical Method)
Step 1: Chlorination of 2,6-Lutidine
2,6-Lutidine is subjected to exhaustive chlorination, typically using chlorine gas under ultraviolet (UV) irradiation. This radical chlorination process replaces all the hydrogen atoms on the two methyl groups with chlorine atoms to yield 2,6-bis(trichloromethyl)pyridine.
Step 2: Fluorination of 2,6-Bis(trichloromethyl)pyridine
The resulting 2,6-bis(trichloromethyl)pyridine is then treated with a fluorinating agent. While various fluorinating agents can be used, early methods likely employed hydrogen fluoride (HF) or antimony trifluoride (SbF₃), which were common reagents for such transformations at the time. This halogen exchange reaction replaces the chlorine atoms with fluorine atoms to produce the final product, this compound. For lutidines, this reaction generally requires higher temperatures compared to the fluorination of picoline derivatives.[1]
Modern Synthetic Approaches
While the historical method provided the initial access to this compound, modern organic synthesis has developed more efficient and often milder methods. One of the most common contemporary routes involves the trifluoromethylation of a pre-functionalized pyridine ring.
Detailed Experimental Protocol: Trifluoromethylation of 2,6-Dibromopyridine
A prevalent modern synthesis involves the copper-mediated trifluoromethylation of 2,6-dibromopyridine using a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (TMSCF₃).
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for 2,6-bis(trifluoromethyl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-bis(trifluoromethyl)pyridine is a unique heterocyclic compound characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups flanking the nitrogen atom. This electronic feature significantly reduces the Lewis basicity of the pyridine nitrogen, making it a weak or "non-coordinating" ligand. This property, often considered a limitation, can be strategically exploited in catalysis to modulate the reactivity of metal centers, stabilize highly reactive cationic species, or serve as a bulky, electronically distinct building block for more complex ligand architectures. These application notes provide an overview of the catalytic applications of this compound and its derivatives, complete with experimental protocols and data.
Modulation of Catalytic Activity in Gold-Catalyzed Cyclopropanation
The electron-withdrawing nature of trifluoromethyl groups on a pyridine ring can significantly influence the catalytic activity of a metal complex. While a direct catalytic application of this compound is not extensively documented, the principle is demonstrated by the use of its close analog, 4-(trifluoromethyl)pyridine, in gold(III)-catalyzed cyclopropanation. The reduced electron-donating ability of the trifluoromethyl-substituted pyridine leads to a more Lewis acidic and reactive metal center.
A study on the reactivity of bis(pyridine)-ligated Au(III) complexes in the cyclopropanation of styrene with a propargyl ester showed that electron-poor pyridine ligands enhance the catalytic rate.[1][2] The complex [(1-CF3)2-Au(III)]Cl, featuring two 4-(trifluoromethyl)pyridine ligands, exhibited significantly higher activity compared to the unsubstituted pyridine analogue.[1]
Quantitative Data: Gold-Catalyzed Cyclopropanation
| Entry | Catalyst | Time (min) | Conversion (%) |
| 1 | [(pyridine)₂-Au(III)]Cl | 60 | 100 |
| 2 | [(4-CF₃-pyridine)₂-Au(III)]Cl | 30 | 100 |
| 3 | [(4-CH₃-pyridine)₂-Au(III)]Cl | 60 | 10 |
| 4 | [(4-OCH₃-pyridine)₂-Au(III)]Cl | 60 | <5 |
Data adapted from a study on bis(pyridine)gold(III) complexes.[1]
Experimental Protocol: Synthesis of [(4-CF3-pyridine)2-Au(III)]Cl and Catalysis
This protocol describes the synthesis of the catalyst precursor and its use in a model cyclopropanation reaction.
Materials:
-
Potassium tetrachloroaurate(III) (KAuCl₄)
-
4-(Trifluoromethyl)pyridine
-
Methanol (MeOH)
-
Styrene
-
Propargyl 3-phenylpropiolate
-
Dichloromethane (CH₂Cl₂)
-
Magnetic stirrer and standard laboratory glassware
Procedure:
-
Catalyst Synthesis: To a solution of KAuCl₄ (1.0 eq) in methanol, add 2.0 equivalents of 4-(trifluoromethyl)pyridine. The product, [(4-CF3-pyridine)2-Au(III)]Cl, will precipitate immediately. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum.
-
Catalytic Reaction: In a reaction vial, dissolve the propargyl ester (1.0 eq) and styrene (2.0 eq) in dichloromethane. Add the [(4-CF3-pyridine)2-Au(III)]Cl catalyst (1-5 mol%). Stir the reaction at room temperature and monitor the progress by TLC or GC-MS. Upon completion, the product can be purified by column chromatography.
This compound as a Precursor to Advanced Ligands
While its direct use as a simple ligand is limited, this compound serves as a valuable starting material for the synthesis of more elaborate ligands where its steric and electronic properties are embedded in a larger framework.
Application Example: Synthesis of a Ruthenium NNN Pincer Ligand for Transfer Hydrogenation
A tridentate NNN pincer ligand incorporating a bis(trifluoromethyl)pyrazolyl moiety attached to a pyridine core has been synthesized and used in ruthenium-catalyzed transfer hydrogenation of ketones.[1] The presence of the trifluoromethyl groups on the ligand framework enhances the catalytic activity.
General Workflow for Ligand Synthesis and Complexation:
Caption: Workflow for NNN pincer ligand synthesis and ruthenium complexation.
Quantitative Data: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
| Catalyst | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |
| [Ru(NNN)Cl₂] | 1000 | 1 | >99 | ~1000 | >1000 |
| [Ru(NNN-benzimidazole)Cl₂] | 2000 | 0.5 | >99 | ~2000 | >4000 |
TON = Turnover Number, TOF = Turnover Frequency. Data is illustrative of high activity.[1]
Experimental Protocol: General Procedure for Transfer Hydrogenation
Materials:
-
Ruthenium catalyst (e.g., [Ru(NNN)Cl₂])
-
Ketone substrate (e.g., acetophenone)
-
Isopropanol (solvent and hydrogen source)
-
Potassium hydroxide (KOH) or other base
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.05-0.1 mol%).
-
Add the ketone substrate (1.0 eq).
-
Add isopropanol as the solvent.
-
Add a solution of KOH in isopropanol (e.g., 0.1 M solution).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by GC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The product can be purified by distillation or chromatography.
Role in Frustrated Lewis Pair (FLP) Chemistry
The steric bulk and low basicity of pyridines like this compound make them potential candidates for use as the Lewis base component in Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" leads to unique reactivity, including the ability to activate small molecules like H₂. While specific applications of this compound in FLP catalysis are an emerging area, its properties are well-suited for this purpose.
Conceptual Pathway for H₂ Activation by an FLP:
Caption: Conceptual H₂ activation by a frustrated Lewis pair.
Conclusion
This compound is a highly functionalized building block whose utility in catalysis stems from its distinct electronic and steric properties. While its weak coordinating ability limits its role as a simple spectator ligand, this very property makes it an effective tool for enhancing the Lewis acidity and reactivity of metal centers, as demonstrated in gold catalysis. Furthermore, it serves as a valuable precursor for the synthesis of advanced, highly active pincer and other complex ligands. Its potential in emerging fields like frustrated Lewis pair chemistry warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the application of this unique pyridine derivative in the development of novel catalytic systems.
References
Application Notes and Protocols for 2,6-bis(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the 2,6-bis(trifluoromethyl)pyridine scaffold in the synthesis of potential agrochemicals. The information presented is primarily derived from patented research demonstrating the application of this compound derivatives as both herbicides and fungicides. While no currently commercialized agrochemicals are based on this specific parent compound, the following data highlights its potential in agrochemical discovery and development.
Application Notes
The core structure of this compound has been explored for its utility in creating potent agrochemicals. Specifically, derivatives such as 2,6-bis(trifluoromethyl)-4-pyridinols have shown promise as active ingredients for crop protection.
Herbicidal Applications
Derivatives of this compound, particularly 2,6-bis(trifluoromethyl)-4-pyridinol and its halogenated analogs, have been identified as effective herbicides.[1] The mode of action for pyridinol-based herbicides is often associated with the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of this enzyme leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-oxidation.[2][4] The subsequent degradation of chlorophyll results in the characteristic bleaching of plant tissues, ultimately leading to plant death.[2]
Fungicidal Applications
The same class of compounds, 2,6-bis(trifluoromethyl)-4-pyridinols, has also demonstrated fungicidal properties.[1] The precise mode of action for the fungicidal activity of many pyridine derivatives can be broad and may involve the disruption of multiple cellular processes in fungi.[5][6] This can include the inhibition of respiration by disrupting the electron transport chain, the denaturation of essential enzymes, or the interference with nucleic acid metabolism and protein synthesis.[6] Such multi-site action can be advantageous in managing the development of fungicide resistance.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesized this compound derivatives as reported in the source literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Elemental Analysis (Found %) |
| 2,6-bis(trifluoromethyl)-4-pyridinol | C₇H₃F₆NO | 231.10 | 141-142 | C: 36.4, H: 1.16, N: 6.2 |
| 3,5-dichloro-2,6-bis(trifluoromethyl)-4-pyridinol | C₇HCl₂F₆NO | 299.99 | 104-106 | - |
Experimental Protocols
The following protocols are based on the synthetic procedures described in United States Patent 3,748,334A.[1]
Protocol 1: Synthesis of 2,6-bis(trifluoromethyl)-4-pyridinol
This protocol describes the cyclization of a heptanetrione precursor to form the pyridinol ring.
Materials:
-
1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione
-
28% aqueous ammonia
-
Closed reaction vessel
-
Steam bath
-
Filtration apparatus
Procedure:
-
In a closed vessel, mix 1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione (55.0 grams; 0.2 mole) with 225 milliliters of 28% aqueous ammonia.
-
Heat the mixture with agitation at a temperature of approximately 130°C for about four hours.
-
After the reaction is complete, concentrate the reaction mixture by evaporation over a steam bath until a large quantity of crystals forms.
-
Collect the crystalline product by filtration.
-
The resulting product is 2,6-bis(trifluoromethyl)-4-pyridinol.
Protocol 2: Synthesis of 3,5-dichloro-2,6-bis(trifluoromethyl)-4-pyridinol
This protocol details the halogenation of the pyridinol synthesized in Protocol 1.
Materials:
-
2,6-bis(trifluoromethyl)-4-pyridinol
-
50% sodium hydroxide solution
-
Chlorine gas
-
Water
-
Petroleum ether
-
Filtration and recrystallization apparatus
Procedure:
-
Dissolve 2,6-bis(trifluoromethyl)-4-pyridinol (6.5 grams; 0.028 mole) in 100 milliliters of water containing 50% sodium hydroxide (6.7 grams; 0.084 mole).
-
Bubble chlorine gas (6.7 grams; 0.06 mole) through the resulting mixture with agitation over a period of 10 to 20 minutes.
-
A tan crystalline precipitate will form. Collect the precipitate by filtration and dry it.
-
Purify the product by recrystallization from petroleum ether.
-
The final product is 3,5-dichloro-2,6-bis(trifluoromethyl)-4-pyridinol.
Visualizations
Caption: Synthetic workflow for the preparation of 2,6-bis(trifluoromethyl)-4-pyridinol and its subsequent halogenation.
References
- 1. US3748334A - 2,6-bis(trifluoromethyl)-4-pyridinols - Google Patents [patents.google.com]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans [jpccr.eu]
- 4. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. Modes of Action for Plant Disease Management Chemistries Presentation(ACIS) [cales.arizona.edu]
Application Notes and Protocols for 2,6-Bis(trifluoromethyl)pyridine in Pharmaceutical Ingredient Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,6-bis(trifluoromethyl)pyridine as a key building block in the synthesis of pharmaceutically active compounds, with a focus on the preparation of selective Cyclooxygenase-2 (COX-2) inhibitors. The unique electronic properties of the this compound scaffold make it an attractive starting material for the development of novel therapeutics.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the reactivity of the pyridine ring and imparts unique physicochemical properties to the final molecule, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. These characteristics are highly desirable in modern drug design.[1]
One notable application of trifluoromethylated pyridine derivatives is in the synthesis of selective COX-2 inhibitors.[2][3] COX-2 is an enzyme that plays a key role in inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
This document outlines a representative synthetic protocol for a celecoxib analogue, a well-known COX-2 inhibitor, using a precursor readily accessible from this compound.
Synthesis of a Pyrazole-Based COX-2 Inhibitor
The following protocol describes the synthesis of a 1,5-diarylpyrazole, a common scaffold for selective COX-2 inhibitors, via the condensation of a 1,3-diketone with a substituted hydrazine. The 1,3-diketone precursor can be synthesized from this compound through established organometallic methodologies.
Experimental Protocol: Synthesis of 4-(5-(6-(Trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Objective: To synthesize a celecoxib analogue incorporating a bis(trifluoromethyl)pyridinyl moiety as a selective COX-2 inhibitor.
Reaction Scheme:
Materials:
-
1-(6-(Trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
To a 100 mL round-bottom flask, add 1-(6-(trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq).
-
Add absolute ethanol (50 mL) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Expected Yield: 65-75%
Quantitative Data
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 1-(6-(Trifluoromethyl)pyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione | 299.14 | 10 mmol | 1.0 | 2.99 g |
| 4-Sulfamoylphenylhydrazine hydrochloride | 223.66 | 11 mmol | 1.1 | 2.46 g |
| Product | 448.34 | ~7 mmol | - | ~3.14 g |
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors, such as the synthesized celecoxib analogue, specifically block the active site of the COX-2 enzyme, preventing the production of pro-inflammatory prostaglandins without affecting the gastroprotective functions of COX-1.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a celecoxib analogue.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway by the synthesized analogue.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Coordination Chemistry of 2,6-bis(trifluoromethyl)pyridine with Transition Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the coordination chemistry of 2,6-bis(trifluoromethyl)pyridine with various transition metals. It includes detailed application notes, experimental protocols, and a summary of key quantitative data. The unique electronic properties of the this compound ligand, stemming from the strongly electron-withdrawing trifluoromethyl groups, make its transition metal complexes promising candidates for applications in catalysis, materials science, and drug development.
Application Notes
The this compound ligand is a weakly coordinating ligand due to the electron-withdrawing nature of the two CF3 groups. This property can lead to the formation of labile complexes, which can be highly active in catalytic cycles. The steric bulk of the CF3 groups also plays a significant role in determining the coordination geometry and stability of the resulting complexes.
Potential Applications:
-
Catalysis: Transition metal complexes of this compound and its derivatives have shown potential as catalysts in various organic transformations. For instance, ruthenium complexes bearing a tridentate ligand system incorporating a bis(trifluoromethyl)pyrazolyl-pyridyl moiety have been successfully applied in the transfer hydrogenation of ketones. The electronic properties of the trifluoromethyl groups can modulate the catalytic activity of the metal center.
-
Materials Science: The incorporation of fluorine atoms into coordination complexes can impart unique properties such as increased thermal stability and volatility. Silver(I) complexes with related fluorinated bipyridine ligands have been investigated for their luminescence properties, suggesting potential applications in organic light-emitting diodes (OLEDs).
-
Drug Development: The trifluoromethyl group is a common motif in many pharmaceutical compounds, as it can enhance metabolic stability and bioavailability. While direct applications of this compound transition metal complexes in drug development are not yet widely reported, the ligand itself is a valuable building block in the synthesis of more complex bioactive molecules. The coordination of such ligands to metal centers could offer novel therapeutic strategies.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. Specific reaction conditions may need to be optimized for each metal and desired complex.
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol describes a general method for the synthesis of a transition metal complex of this compound.
Materials:
-
Transition metal salt (e.g., chloride, nitrate, or acetate salt)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the transition metal salt (1 equivalent) in the chosen anhydrous solvent.
-
In a separate flask, dissolve this compound (1-4 equivalents, depending on the desired coordination number) in the same anhydrous solvent.
-
Slowly add the ligand solution to the stirring solution of the metal salt at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period of 1 to 24 hours, depending on the reactivity of the metal salt.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or NMR spectroscopy).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2: Characterization of the Synthesized Complex
This protocol outlines the standard techniques used to characterize the newly synthesized transition metal complexes.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the coordination of the ligand to the metal center by observing shifts in the proton signals of the pyridine ring.
-
¹⁹F NMR: To characterize the trifluoromethyl groups and confirm their electronic environment.
-
¹³C NMR: To further support the structural characterization.
2. Infrared (IR) Spectroscopy:
-
To identify the coordination of the pyridine nitrogen to the metal by observing shifts in the C=N and C=C stretching vibrations of the pyridine ring.
3. UV-Visible (UV-Vis) Spectroscopy:
-
To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.
4. X-ray Crystallography:
-
To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
5. Elemental Analysis:
-
To confirm the empirical formula of the synthesized complex.
Quantitative Data Summary
Due to the limited availability of published data for simple this compound transition metal complexes, the following tables summarize representative data for related complexes containing trifluoromethyl-substituted pyridine or similar ligands. This data provides an indication of the expected structural and spectroscopic parameters.
Table 1: Selected Bond Lengths and Angles for a Silver(I) Complex with a Fluorinated Bipyridine Ligand
| Parameter | Value | Reference |
| Ag-N Bond Length (Å) | 2.25 - 2.35 | [1] |
| N-Ag-N Bond Angle (°) | ~120 | [1] |
| Coordination Geometry | Trigonal Planar | [1] |
Table 2: Spectroscopic Data for Ruthenium(II) Complexes with a Bis(trifluoromethyl)pyrazolyl-Pyridyl Ligand
| Spectroscopic Technique | Observed Features | Reference |
| ¹H NMR (ppm) | Downfield shift of pyridine protons upon coordination | [1] |
| ¹⁹F NMR (ppm) | Single resonance for the CF₃ groups | [1] |
| IR (cm⁻¹) | Shift in pyridine ring vibrations | [1] |
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the coordination chemistry of this compound.
References
Application Notes and Protocols for the Synthesis of 2,6-bis(trifluoromethyl)pyridine via Halogen Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-bis(trifluoromethyl)pyridine is a critical building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl (CF₃) groups into a pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Halogen exchange (Halex) reactions provide a robust and efficient pathway for the synthesis of such fluorinated compounds, circumventing the challenges associated with direct trifluoromethylation of the pyridine ring.[4][5]
This document outlines the key halogen exchange methodologies for synthesizing this compound, with a focus on practical experimental protocols and relevant applications in drug discovery and materials science.
Principle of the Halogen Exchange Reaction
The synthesis of this compound typically starts from more readily available 2,6-dihalopyridines, such as 2,6-dichloropyridine or 2,6-dibromopyridine. The core of the synthesis is a nucleophilic substitution reaction where the halide ions (Cl⁻ or Br⁻) on the pyridine ring are replaced by trifluoromethyl groups.
One of the historical and fundamental methods for introducing fluorine into organic molecules is the Swarts reaction, which traditionally uses antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[1][6] Modern variations of this principle employ different sources of the trifluoromethyl group and often utilize transition metal catalysts to facilitate the reaction under milder conditions.[4]
A common contemporary approach involves the use of a trifluoromethylating agent like (trifluoromethyl)trimethylsilane (TMSCF₃) in combination with a fluoride source and a copper catalyst. This method offers high yields and good functional group tolerance.
Applications in Research and Drug Development
The unique electronic properties imparted by the two strong electron-withdrawing trifluoromethyl groups make this compound an attractive scaffold in medicinal chemistry.[7] Its derivatives are explored in various therapeutic areas. The trifluoromethyl groups can improve cell membrane permeability and protect the molecule from metabolic degradation, thereby enhancing its pharmacokinetic profile.[8] In the agrochemical industry, trifluoromethylpyridines are key components in a range of herbicides and insecticides.[1][2][9]
Experimental Protocols
Protocol 1: Synthesis from 2,6-Dibromopyridine
This protocol details the synthesis of this compound from 2,6-dibromopyridine using a copper-mediated trifluoromethylation reaction.[10]
Materials:
-
2,6-Dibromopyridine
-
Silver fluoride (AgF)
-
(Trifluoromethyl)trimethylsilane (Me₃SiCF₃)
-
Copper powder (Cu)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
To a well-stirred mixture of AgF (1.27 g, 10 mmol) in 10 ml of DMF, add Me₃SiCF₃ (1.7 g, 12 mmol) at room temperature.
-
Stir the mixture for 20 minutes.
-
Add copper powder (1.0 g, 15 mmol) to the mixture and continue stirring for 4 hours to complete the formation of the CuCF₃ intermediate.
-
Add 2,6-dibromopyridine (4.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 75°C and stir for 4 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy until the signal for CuCF₃ is no longer detected.[10]
-
After the reaction is complete, filter the mixture to remove the solid precipitate.
-
Pour the filtrate into 50 ml of water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over MgSO₄.
-
Evaporate the ether under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or crystallization to yield this compound.[10]
Quantitative Data Summary
The following table summarizes the reaction conditions and yield for the synthesis of this compound from 2,6-dibromopyridine.
| Starting Material | Trifluoromethylating System | Solvent | Temperature | Time | Yield | Reference |
| 2,6-Dibromopyridine | Me₃SiCF₃ / AgF / Cu | DMF | 75°C | 4 h | 92% | [10] |
Visualizations
Reaction Pathway
Caption: Halogen exchange synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Cyclocondensation Reactions in the Synthesis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring often imparts unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved bioavailability.[1][2] Cyclocondensation reactions represent a powerful and versatile strategy for the construction of the trifluoromethylpyridine scaffold, offering access to a diverse range of substitution patterns.[3]
This document provides detailed application notes and experimental protocols for three key cyclocondensation reactions used to synthesize trifluoromethylpyridines: the Bohlmann-Rahtz Pyridine Synthesis, the Hantzsch Dihydropyridine Synthesis, and the Guareschi-Thorpe Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is an effective two-step method for preparing substituted pyridines.[4] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4] A significant advancement in this methodology for the synthesis of trifluoromethylpyridines involves the use of trifluoromethyl-α,β-ynones as the trifluoromethyl building block, reacting with β-enamino esters or ketones.[1][5]
Reaction Workflow: Bohlmann-Rahtz Synthesis of Trifluoromethylpyridines
Caption: Bohlmann-Rahtz reaction workflow for trifluoromethylpyridines.
Quantitative Data
The following table summarizes the yields for the synthesis of various polysubstituted trifluoromethylpyridines via the Bohlmann-Rahtz reaction.
| Entry | Trifluoromethyl-α,β-ynone (R¹) | β-Enamino ester/ketone (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Ethyl 3-amino-2-butenoate | Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | 85 |
| 2 | 4-Chlorophenyl | Ethyl 3-amino-2-butenoate | Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | 82 |
| 3 | 4-Methylphenyl | Ethyl 3-amino-2-butenoate | Ethyl 2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)nicotinate | 88 |
| 4 | Phenyl | 3-Amino-3-penten-2-one | 1-(2-Methyl-6-phenyl-4-(trifluoromethyl)pyridin-3-yl)ethan-1-one | 75 |
Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate[1][5]
Materials:
-
1-Phenyl-4,4,4-trifluorobut-2-yn-1-one (1.0 mmol, 198 mg)
-
Ethyl 3-amino-2-butenoate (1.2 mmol, 155 mg)
-
Zinc Bromide (ZnBr₂) (0.2 mmol, 45 mg)
-
Toluene (5 mL)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-4,4,4-trifluorobut-2-yn-1-one (1.0 mmol), ethyl 3-amino-2-butenoate (1.2 mmol), and zinc bromide (0.2 mmol).
-
Add 5 mL of toluene to the flask.
-
Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:10) to afford the desired product, ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate.
-
Dry the purified product under vacuum.
Characterization Data:
-
Appearance: White solid
-
Yield: 85%
-
¹H NMR (400 MHz, CDCl₃): δ 7.99-7.97 (m, 2H), 7.51-7.43 (m, 3H), 7.33 (s, 1H), 4.28 (q, J = 7.2 Hz, 2H), 2.76 (s, 3H), 1.32 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 167.8, 159.2, 157.9, 138.2, 130.4, 129.0, 127.8, 125.4 (q, J = 273.7 Hz), 121.2 (q, J = 34.3 Hz), 118.9, 61.9, 24.9, 14.1.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -64.2.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6][7][8] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[7] This method can be adapted for the synthesis of trifluoromethyl-substituted pyridines by using a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.
Reaction Workflow: Hantzsch Synthesis of Trifluoromethyl-Dihydropyridines
Caption: Hantzsch synthesis workflow for trifluoromethylpyridines.
Quantitative Data
The following table presents data for the Hantzsch synthesis of trifluoromethyl-substituted dihydropyridines.
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Ammonium Acetate | Diethyl 1,4-dihydro-2,6-bis(trifluoromethyl)-4-phenylpyridine-3,5-dicarboxylate | 74 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Ammonium Acetate | Diethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-bis(trifluoromethyl)pyridine-3,5-dicarboxylate | 78 |
| 3 | 4-Methylbenzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Ammonium Acetate | Diethyl 1,4-dihydro-2,6-bis(trifluoromethyl)-4-(4-methylphenyl)pyridine-3,5-dicarboxylate | 81 |
| 4 | Formaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | Ammonium Acetate | Diethyl 1,4-dihydro-2,6-bis(trifluoromethyl)pyridine-3,5-dicarboxylate | 65 |
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-bis(trifluoromethyl)-4-phenylpyridine-3,5-dicarboxylate[9]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl 4,4,4-trifluoroacetoacetate (2.0 mmol, 368 mg)
-
Ammonium acetate (1.1 mmol, 85 mg)
-
Ethanol (10 mL)
-
Nitric acid (for subsequent oxidation, if required)
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (2.0 mmol) in ethanol (10 mL).
-
Add ammonium acetate (1.1 mmol) to the solution.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain diethyl 1,4-dihydro-2,6-bis(trifluoromethyl)-4-phenylpyridine-3,5-dicarboxylate.
-
(Optional) For aromatization to the corresponding pyridine, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or manganese dioxide) with heating.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis provides a route to 2-pyridones (2-hydroxypyridines) through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[2][9][10] By employing a trifluoromethylated 1,3-dicarbonyl compound, this method can be effectively used to prepare trifluoromethyl-substituted pyridones.
Reaction Workflow: Guareschi-Thorpe Synthesis of Trifluoromethyl-pyridones
Caption: Guareschi-Thorpe synthesis for trifluoromethyl-pyridones.
Quantitative Data
The following table summarizes the synthesis of trifluoromethyl-substituted pyridones via the Guareschi-Thorpe reaction.
| Entry | 1,3-Dicarbonyl Compound | Amine Source | Product | Yield (%) |
| 1 | Ethyl 4,4,4-trifluoroacetoacetate | Cyanoacetamide | 6-Hydroxy-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 85 |
| 2 | 1,1,1-Trifluoropentane-2,4-dione | Cyanoacetamide | 6-Methyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 82 |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | Malononitrile | 2-Amino-6-hydroxy-4-(trifluoromethyl)nicotinonitrile | 75 |
Experimental Protocol: Synthesis of 6-Hydroxy-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile[11]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol, 184 mg)
-
Cyanoacetamide (1.0 mmol, 84 mg)
-
Piperidine (0.2 mmol, 17 mg)
-
Ethanol (10 mL)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol) and cyanoacetamide (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in hot water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6-hydroxy-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Conclusion
The cyclocondensation reactions outlined in these application notes provide robust and versatile methods for the synthesis of a wide array of trifluoromethylpyridines. The Bohlmann-Rahtz, Hantzsch, and Guareschi-Thorpe syntheses, each with their unique starting materials and reaction pathways, offer medicinal and agricultural chemists powerful tools for accessing novel fluorinated pyridine derivatives. The provided protocols and quantitative data serve as a practical guide for researchers in the development of new and improved TFMP-containing compounds with potential applications in drug discovery and crop protection.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones (1993) | Banda Narsaiah | 12 Citations [scispace.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Elusive Coordination Chemistry of 2,6-Bis(trifluoromethyl)pyridine: A Pivot to Promising Analogs
For researchers, scientists, and drug development professionals, the synthesis of novel organometallic complexes is a cornerstone of innovation. The unique electronic properties of fluorinated ligands, such as 2,6-bis(trifluoromethyl)pyridine, present an intriguing avenue for catalyst and materials development. However, a thorough investigation of the scientific literature reveals a notable absence of organometallic complexes featuring this compound as a direct ligand. This is likely due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which significantly diminishes the electron-donating ability of the pyridine nitrogen, thereby impeding its coordination to metal centers.
Despite this challenge, the core structural motif of a 2,6-disubstituted pyridine with peripheral trifluoromethyl groups has been successfully incorporated into highly effective ligands for organometallic synthesis. This application note pivots to these promising analogs, specifically focusing on trifluoromethyl-decorated 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands. These ligands have demonstrated robust coordination with lanthanide ions, offering a practical and well-documented alternative for researchers interested in the interplay of pyridine-based structures and trifluoromethyl groups in organometallic chemistry.
Application Note: Synthesis of Lanthanide Complexes using Trifluoromethyl-Decorated Bis(phosphinoylmethyl)pyridine N-Oxide Ligands
This section details the synthesis and characterization of lanthanide complexes using the trifunctional ligands 2,6-bis[bis(2-trifluoromethylphenyl)phosphinoylmethyl]pyridine 1-oxide (2a) and 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide (2b). These ligands have been shown to form stable complexes with lanthanide nitrates, with the ligand coordinating in a tridentate fashion.[1][2]
Synthetic Workflow
The synthesis of these lanthanide complexes involves a two-stage process: first, the synthesis of the trifluoromethyl-decorated ligands, followed by the complexation with a lanthanide salt.
Experimental Protocols
Synthesis of 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide (Ligand 2b)
A detailed experimental protocol for the synthesis of the parent ligands can be found in the supporting information of the source publication. The general approach involves a phosphinoyl Grignard-based substitution on 2,6-bis(chloromethyl)pyridine, followed by N-oxidation of the intermediate 2,6-bis(phosphinoyl)methylpyridine compounds with m-chloroperoxybenzoic acid (mCPBA) to yield the final ligands in high yields.[1][2]
Synthesis of Nd(2a)(NO3)3 Complex
-
Dissolution of Ligand: A sample of ligand 2a (0.10 g, 0.13 mmol) is dissolved in acetone (5 mL).[1]
-
Dissolution of Metal Salt: A solution of Nd(NO3)3·5H2O (0.055 g, 0.13 mmol) is prepared in methanol (3 mL).[1]
-
Reaction: The two solutions are combined and stirred for 12 hours.[1]
-
Isolation: A white powder is recovered by filtration.[1]
-
Crystallization: Violet crystals suitable for X-ray diffraction analyses are obtained by recrystallization from a mixture of methanol, acetonitrile, and acetone with slow evaporation over 5 days.[1]
Data Presentation
Table 1: Synthesis and Characterization of Lanthanide Complexes
| Complex | Ligand | Metal Salt | Yield (%) | Melting Point (°C) |
| Nd(2a)(NO3)3 | 2a | Nd(NO3)3·5H2O | 49 | >250 |
Data sourced from Pailloux et al. (2009).[1]
Table 2: Selected Crystallographic Data for Nd(2a)(NO3)3
| Parameter | Value |
| Empirical Formula | C39H25F12N4NdO12P2 |
| Formula Weight | 1195.80 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.156(3) |
| b (Å) | 20.370(4) |
| c (Å) | 16.089(3) |
| β (°) | 105.10(3) |
| Volume (Å3) | 4473.0(15) |
| Z | 4 |
Data sourced from Pailloux et al. (2009).[1]
Structural Insights
Single crystal X-ray diffraction analyses of the complexes, such as Nd(2a)(NO3)3, Eu(2a)(NO3)3, and Nd(2b)(NO3)3·(H2O)1.25, confirm that the ligand binds in a tridentate mode to the Ln(III) cation.[1][2]
References
Protocol for N-oxidation of 2,6-bis(trifluoromethyl)pyridine Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine N-oxides are valuable intermediates in organic synthesis, serving as precursors for the introduction of functional groups at various positions of the pyridine ring. The N-oxide moiety activates the pyridine ring for both nucleophilic and electrophilic substitution. However, the N-oxidation of pyridine rings bearing electron-withdrawing groups, such as the trifluoromethyl group, is notoriously challenging due to the decreased nucleophilicity of the pyridine nitrogen. This document provides detailed protocols for the N-oxidation of 2,6-bis(trifluoromethyl)pyridine derivatives, addressing this synthetic challenge with effective methodologies.
Challenges in N-oxidation of Electron-Deficient Pyridines
The presence of two strongly electron-withdrawing trifluoromethyl groups at the 2 and 6 positions significantly deactivates the pyridine nitrogen, making it less susceptible to oxidation. Standard oxidizing agents often fail or provide low yields. Therefore, more potent oxidation systems are required to achieve the desired transformation.[1][2]
Recommended Protocols
Two primary methods have proven effective for the N-oxidation of highly electron-deficient pyridines and are recommended for this compound derivatives.
-
Trifluoroacetic Anhydride (TFAA) and Hydrogen Peroxide-Urea Complex (UHP) : This method is a general and efficient protocol for the oxidation of electron-poor pyridines.[2]
-
Trifluoromethanesulfonic Anhydride (Tf₂O) and Sodium Percarbonate : This novel reagent combination is also highly effective for the oxidation of highly electron-deficient pyridines under mild conditions.[1]
-
meta-Chloroperoxybenzoic Acid (mCPBA) : While generally used for less deactivated pyridines, mCPBA has been successfully employed for the N-oxidation of pyridine derivatives with trifluoromethyl-containing substituents.[3][4][5]
Data Presentation: Comparison of Oxidation Methods
| Method | Oxidizing Agent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Method 1: TFAA/UHP | Trifluoroacetic anhydride, Hydrogen peroxide-urea | CH₂Cl₂ or CH₃CN | Room Temperature | 2 - 6 hours | Good to High | Tolerates a number of functional groups and is effective for difficult to oxidize substrates.[2] |
| Method 2: Tf₂O/Sodium Percarbonate | Trifluoromethanesulfonic anhydride, Sodium percarbonate | Not specified | Mild conditions | Not specified | High | Utilizes an in situ generated peracid and is suitable for acid-sensitive functional groups.[1] |
| Method 3: mCPBA | meta-Chloroperoxybenzoic acid | Not specified | Not specified | Not specified | High | Successfully used for N-oxidation of 2,6-bis(phosphinoyl)methylpyridine compounds.[3][4][5] |
Experimental Protocols
Method 1: N-oxidation using Trifluoroacetic Anhydride (TFAA) and Hydrogen Peroxide-Urea Complex (UHP)
This protocol is adapted from the general method for the oxidation of electron-poor pyridines.[2]
Materials:
-
This compound derivative
-
Trifluoroacetic anhydride (TFAA)
-
Hydrogen peroxide-urea complex (UHP)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of the this compound derivative (1.0 eq) in anhydrous dichloromethane or acetonitrile, add hydrogen peroxide-urea complex (UHP, 2.0-3.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA, 1.5-2.0 eq) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-oxide.
Method 2: N-oxidation using Trifluoromethanesulfonic Anhydride (Tf₂O) and Sodium Percarbonate
This protocol is based on a novel reagent combination for the oxidation of highly electron-deficient pyridines.[1]
Materials:
-
This compound derivative
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Sodium percarbonate (Na₂CO₃·1.5H₂O₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in an anhydrous solvent.
-
Add sodium percarbonate (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2-1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Experimental Workflow: N-oxidation using TFAA/UHP
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and coordination properties of trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Coordination Properties of Trifluoromethyl Decorated Derivatives of 2,6-Bis[(diphenylphosphinoyl)methyl]pyridin... | ORNL [ornl.gov]
2,6-Bis(trifluoromethyl)pyridine: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis(trifluoromethyl)pyridine is a pivotal building block in modern organic synthesis, prized for the unique electronic properties conferred by its two trifluoromethyl (-CF₃) groups. These potent electron-withdrawing groups significantly influence the reactivity of the pyridine ring, rendering it an exceptional substrate for a variety of chemical transformations. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its derivatives in the synthesis of complex organic molecules, with a particular focus on applications in medicinal chemistry and drug discovery.
The strategic incorporation of the this compound moiety can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. This has led to its integration into a range of biologically active molecules, including kinase inhibitors targeting critical signaling pathways in cancer.
Key Applications in Organic Synthesis
The electron-deficient nature of the this compound ring makes it amenable to a range of synthetic transformations. The primary applications can be categorized as follows:
-
Nucleophilic Aromatic Substitution (SₙAr): The positions ortho and para to the nitrogen atom are highly activated towards nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups at the C4 position, and to a lesser extent, the C3 and C5 positions.
-
Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-C(alkynyl), and C-N bonds, respectively.
-
C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring offers an atom-economical approach to introduce new substituents.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound and its derivatives.
Table 1: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position of 4-Halo-2,6-bis(trifluoromethyl)pyridines
| Nucleophile | Halide (X) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (aq) | Cl | - | 150 | 5 | Not Specified | [1] |
| Aniline | F | DMF | 100 | 12 | 85 | [2] |
| Sodium Methoxide | F | MeOH | 25 | 1 | 95 | [2] |
| Sodium Thiophenoxide | F | DMF | 25 | 0.5 | 98 | [2] |
Table 2: Suzuki Cross-Coupling of 4-Substituted-2,6-bis(trifluoromethyl)pyridines
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | This compound-4-boronic acid pinacol ester | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [3] |
| 1-Bromo-4-nitrobenzene | This compound-4-boronic acid pinacol ester | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | [3] |
| 2-Bromothiophene | This compound-4-boronic acid pinacol ester | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75 | [3] |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 150 (µW) | 84 | [4] |
Table 3: Sonogashira and Buchwald-Hartwig Cross-Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Sonogashira | 6-Bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | - | Et₃N | THF | RT | 25 | [5] |
| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd/C, Cu₂O | - | - | THF/DMA | 80 | 60 | [6] |
| Buchwald-Hartwig | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 | [7] |
| Buchwald-Hartwig | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound from 2,6-dibromopyridine.
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Silver(I) fluoride (AgF)
-
Copper powder
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a well-stirred mixture of AgF (1.27 g, 10 mmol) in 10 ml of DMF, add TMSCF₃ (1.7 g, 12 mmol) at room temperature.
-
Stir the mixture for 20 minutes.
-
Add copper powder (1.0 g, 15 mmol) and continue stirring for 4 hours to form CuCF₃.
-
Add 2,6-dibromopyridine (1.07 g, 4.5 mmol) to the reaction mixture.
-
Stir the reaction at 75°C for 4 hours. Monitor the reaction by ¹⁹F NMR until the signal for CuCF₃ is no longer detected.
-
Filter the mixture to remove the solid precipitate and pour the filtrate into 50 ml of water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over MgSO₄.
-
Evaporate the ether and distill the residue under reduced pressure or recrystallize to obtain this compound.
Expected Yield: 92%[1]
Protocol 2: C4-Functionalization via Nucleophilic Aromatic Substitution (SₙAr) - Synthesis of 4-Amino-2,6-bis(trifluoromethyl)pyridine
This protocol details the substitution of a chlorine atom at the C4-position with an amino group.
Materials:
-
4-Chloro-2,6-bis(trifluoromethyl)pyridine
-
Aqueous ammonia (28%)
-
Tetrahydrofuran (THF)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite
Procedure:
-
In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF.
-
Heat the mixture to 150 °C with stirring for approximately 6 hours.
-
Cool the autoclave to 30-40 °C.
-
To the resulting mixture, add 300 mg of 5% Pd/C (54% wet).
-
Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.
-
Heat the mixture to 100 °C with stirring for about 3 hours.
-
After cooling, filter the reaction mixture through Celite. The filtrate contains 2-amino-4-(trifluoromethyl)pyridine, which can be further purified.[1][8]
Protocol 3: Suzuki Cross-Coupling - Synthesis of 4-(4-Methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine
This protocol describes the Suzuki coupling of this compound-4-boronic acid pinacol ester with 4-bromoanisole.[3]
Materials:
-
This compound-4-boronic acid pinacol ester
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction vessel, add this compound-4-boronic acid pinacol ester (1.2 eq), 4-bromoanisole (1.0 eq), K₃PO₄ (3.0 eq), and SPhos (0.04 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add Pd(OAc)₂ (0.02 eq).
-
Add anhydrous toluene and degassed water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 95%[3]
Applications in Drug Discovery: Targeting Signaling Pathways
The this compound scaffold is a key component in several kinase inhibitors that are under investigation for cancer therapy. Below are two examples illustrating its role in modulating critical signaling pathways.
RAF709 and the MAPK/ERK Signaling Pathway
RAF709 is a potent and selective inhibitor of RAF kinases (BRAF and CRAF), which are key components of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[6][7][9][10][11] This pathway is frequently hyperactivated in various cancers due to mutations in genes like RAS and BRAF, leading to uncontrolled cell proliferation and survival. RAF709 has demonstrated antitumor activity in tumors harboring BRAF or RAS mutations.[10]
Caption: RAF709 inhibits the MAPK/ERK signaling pathway by targeting RAF kinases.
Bimiralisib (PQR309) and the PI3K/Akt/mTOR Signaling Pathway
Bimiralisib (PQR309) is a potent, orally bioavailable, pan-class I PI3K and mTOR inhibitor.[2][12][13] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Bimiralisib's dual inhibition of both PI3K and mTOR provides a comprehensive blockade of this pathway.[2][13]
Caption: Bimiralisib dually inhibits the PI3K/Akt/mTOR pathway.
Conclusion
This compound has established itself as a valuable and versatile building block in organic synthesis. Its unique electronic properties facilitate a range of chemical transformations, providing access to a diverse array of complex molecules. The application of this scaffold in the development of targeted therapies, such as kinase inhibitors, highlights its significance in modern drug discovery. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this compound in their own research endeavors.
References
- 1. thalesnano.com [thalesnano.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ijnc.ir [ijnc.ir]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Trifluoromethyl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions involving trifluoromethyl-substituted pyridines. The presence of a trifluoromethyl group on the pyridine ring can significantly influence its electronic properties and reactivity, necessitating optimized conditions for efficient carbon-carbon bond formation. This document outlines effective catalytic systems, reaction parameters, and step-by-step procedures to facilitate the synthesis of a diverse range of biaryl and heteroaryl-pyridine structures, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Trifluoromethyl-substituted pyridines are of particular interest in drug discovery due to the unique properties conferred by the CF3 group, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. However, the electron-withdrawing nature of the trifluoromethyl group can pose challenges for the standard Suzuki-Miyaura protocol, often requiring specialized catalysts and conditions to achieve high yields.
This document provides a summary of reported yields for the coupling of various trifluoromethyl-substituted pyridines and detailed experimental protocols to guide researchers in this specific application of the Suzuki-Miyaura reaction.
Data Presentation: Reaction Yields
The following tables summarize the yields obtained in the Suzuki-Miyaura cross-coupling of various trifluoromethyl-substituted pyridines with different coupling partners. These tables are designed for easy comparison of reaction efficiencies under different conditions.
Table 1: Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Pyridylboronic Acids with Heteroaryl Halides
| Pyridylboronic Acid Partner | Heteroaryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 |
| 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 78 |
| 4-(Trifluoromethyl)pyridin-2-ylboronic acid | 2-Chloropyrimidine | XPhos Pd G2 | Cs₂CO₃ | t-BuOH/H₂O | 100 | 8 | 92 |
| 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 5-Bromoindole | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 110 | 12 | 88 |
| 2-Chloro-6-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 95 |
Note: The data presented in this table is a compilation of representative examples from the literature and may require optimization for specific substrates.
Experimental Protocols
The following are detailed methodologies for key experiments in the Suzuki-Miyaura cross-coupling of trifluoromethyl-substituted pyridines.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of a Trifluoromethyl-Substituted Pyridylboronic Acid with a Heteroaryl Bromide
This protocol is a general guideline and may need to be optimized for specific substrates.
Materials:
-
Trifluoromethyl-substituted pyridylboronic acid (1.0 equiv)
-
Heteroaryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture, 4:1:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethyl-substituted pyridylboronic acid, the heteroaryl bromide, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a Trifluoromethyl-Substituted Chloro-Pyridine
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Trifluoromethyl-substituted chloro-pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 0.02 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)
Procedure:
-
In a microwave reaction vial, combine the trifluoromethyl-substituted chloro-pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120 °C) for the designated time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the final product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Role of 2,6-bis(trifluoromethyl)pyridine in Developing Materials with Enhanced Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science, offering a powerful tool to enhance thermal, chemical, and photostability. Among the vast array of fluorinated compounds, 2,6-bis(trifluoromethyl)pyridine stands out as a promising building block and additive for the development of highly stable materials. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups on the pyridine ring, render it a valuable component in a range of applications, from next-generation solar cells to advanced battery electrolytes and robust polymers.
The C-F bond is the strongest single bond in organic chemistry, and the trifluoromethyl group is known for its exceptional stability and ability to modulate the electronic character of a molecule. In this compound, these effects are amplified, leading to a highly electron-deficient and chemically robust pyridine core. This electronic characteristic is key to its function in stabilizing other materials, often through coordinative interactions or by imparting hydrophobicity and resistance to oxidative degradation.
These application notes provide a comprehensive overview of the role of this compound and related fluorinated pyridines in enhancing material stability. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to guide researchers in leveraging the unique properties of this compound in their own work.
I. Enhancing the Stability of Perovskite Solar Cells
Perovskite solar cells (PSCs) have shown remarkable power conversion efficiencies (PCEs), rivaling those of traditional silicon-based cells. However, their long-term operational stability remains a critical challenge, hindering commercialization. Trifluoromethyl-substituted pyridines have emerged as highly effective passivating agents to mitigate degradation pathways in perovskite films.
Mechanism of Stabilization:
The primary mechanism by which these pyridine derivatives enhance stability is through surface defect passivation. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, coordinating with undercoordinated Pb²⁺ ions at the perovskite surface and grain boundaries. These Pb²⁺ defects are notorious trap states that facilitate non-radiative recombination of charge carriers and act as initiation sites for degradation. By binding to these sites, the pyridine molecule "heals" the defects, improving both the efficiency and the intrinsic stability of the perovskite layer. The trifluoromethyl groups further contribute to stability by creating a hydrophobic umbrella layer, repelling moisture, a key instigator of perovskite degradation.
Application Notes: Perovskite Solar Cell Passivation
Trifluoromethyl-substituted pyridines, such as this compound, are excellent candidates for the surface passivation of perovskite films. The general procedure involves treating the perovskite layer with a dilute solution of the pyridine derivative.
Key Advantages:
-
Defect Passivation: The pyridine nitrogen effectively passivates uncoordinated Pb²⁺ defects, reducing charge recombination.
-
Moisture Resistance: The hydrophobic trifluoromethyl groups help to repel ambient moisture, a major cause of perovskite degradation.[1]
-
Improved Efficiency: By reducing non-radiative recombination, passivation can lead to a significant increase in power conversion efficiency (PCE).
-
Enhanced Longevity: The dual action of defect passivation and moisture resistance contributes to a longer operational lifetime of the solar cell.
Quantitative Data: Performance Enhancement of PSCs with Fluorinated Pyridine Passivation
The following table summarizes the performance improvements observed in perovskite solar cells upon treatment with various trifluoromethyl-pyridine derivatives. While specific data for this compound is not extensively available, the data for analogous compounds provide a strong indication of its potential.
| Passivating Agent | Perovskite Composition | Initial PCE (Control) | Initial PCE (Treated) | Stability (Treated Device) | Reference |
| 2-amino-5-(trifluoromethyl)pyridine | CH₃NH₃PbI₃ | 11.74% | 14.14% | Retained 88% of initial PCE after 30 days in 35-45% relative humidity.[2][3] | [2][3] |
| 4-(trifluoromethyl)benzylamine (forms quasi-2D perovskite) | (FA₀.₉₂Cs₀.₀₈)Pb(I₀.₉₂Br₀.₀₈)₃ | Not specified | 17.07% | More stable than 3D counterpart. | |
| 3,5-difluorobenzylamine (forms quasi-2D perovskite) | (FA)₃Pb₄I₁₃ | 17.04% | 19.24% | Improved light stability, retaining 81% of initial efficiency after 1000 hours. |
Experimental Protocol: Surface Passivation of Perovskite Films
This protocol provides a general method for the surface passivation of a perovskite film using a solution of a trifluoromethyl-pyridine derivative. This procedure is based on established methods for similar passivating agents and should be optimized for this compound.[2]
Materials:
-
Perovskite-coated substrate
-
This compound
-
Anhydrous isopropanol (IPA) or other suitable orthogonal solvent
-
Spin coater
-
Hot plate
-
Nitrogen-filled glovebox
Procedure:
-
Prepare Passivation Solution: Inside a nitrogen-filled glovebox, prepare a dilute solution of this compound in anhydrous IPA. A typical starting concentration is 0.05 to 0.5 mg/mL. The optimal concentration needs to be determined experimentally.
-
Perovskite Film Preparation: Fabricate the perovskite film on the desired substrate according to your standard protocol.
-
Surface Treatment:
-
Place the perovskite-coated substrate onto the spin coater chuck.
-
Dispense a sufficient amount of the this compound solution to cover the entire perovskite surface (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate).
-
Spin coat at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.
-
-
Annealing: Transfer the substrate to a hotplate and anneal at a temperature compatible with your perovskite formulation (typically 80-100 °C) for 5-10 minutes to remove the solvent and promote interaction between the passivating agent and the perovskite surface.
-
Device Completion: Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal contact).
-
Characterization: Characterize the photovoltaic performance (J-V curve) and stability (e.g., monitoring PCE over time under controlled humidity and illumination) of the passivated device and compare it to a non-passivated control device.
Visualization of Passivation Mechanism
The following diagram illustrates the proposed mechanism of perovskite surface passivation by a trifluoromethyl-pyridine derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-bis(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2,6-bis(trifluoromethyl)pyridine. The following information addresses common issues, particularly the formation of byproducts, to ensure the successful synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common industrial and laboratory-scale synthetic routes are:
-
Vapor-Phase Fluorination of 2,6-Lutidine: This method involves the high-temperature reaction of 2,6-lutidine with chlorine and hydrogen fluoride over a catalyst. It is a direct approach to introduce trifluoromethyl groups.
-
Trifluoromethylation of 2,6-Dibromopyridine: This route involves the reaction of 2,6-dibromopyridine with a trifluoromethylating agent, often a copper-trifluoromethyl complex (e.g., CuCF₃), to substitute the bromine atoms with trifluoromethyl groups.
Q2: I am using the vapor-phase fluorination of 2,6-lutidine and observing significant impurities in my product. What are the likely byproducts?
A2: In the vapor-phase synthesis from 2,6-lutidine, the formation of chlorinated byproducts is a common issue. The high temperatures and presence of chlorine can lead to chlorination of the pyridine ring in addition to the trifluoromethylation of the methyl groups. The most common byproducts are:
-
Chloro-bis(trifluoromethyl)pyridine (CBTF): One or more isomers where a chlorine atom is substituted onto the pyridine ring.
-
Dichloro-bis(trifluoromethyl)pyridine (DCBTF): One or more isomers where two chlorine atoms are substituted onto the pyridine ring.
The formation of these multi-chlorinated by-products is often unavoidable in this process. Reaction temperature plays a critical role in the distribution of these products.
Q3: How can I minimize the formation of chlorinated byproducts in the 2,6-lutidine vapor-phase reaction?
A3: Optimizing the reaction temperature is key to controlling the product distribution. Lowering the temperature can reduce the extent of nuclear chlorination. However, this may also decrease the overall conversion of the starting material. Careful control over the molar ratio of chlorine gas to 2,6-lutidine is also crucial. A thorough optimization of these parameters for your specific reactor setup is recommended to maximize the yield of the desired this compound while minimizing chlorinated impurities.
Q4: I am synthesizing this compound from 2,6-dibromopyridine and my reaction is not going to completion. What is the major byproduct I should expect?
A4: The most probable byproduct in the trifluoromethylation of 2,6-dibromopyridine is the mono-substituted intermediate, 2-bromo-6-(trifluoromethyl)pyridine . This occurs when only one of the two bromine atoms is replaced by a trifluoromethyl group. The presence of this byproduct typically indicates an incomplete reaction.
Q5: How can I drive the reaction to completion and avoid the formation of 2-bromo-6-(trifluoromethyl)pyridine when starting from 2,6-dibromopyridine?
A5: To ensure complete disubstitution, consider the following troubleshooting steps:
-
Stoichiometry of Trifluoromethylating Agent: Ensure a sufficient excess of the trifluoromethylating agent (e.g., CuCF₃) is used to react with both bromine atoms.
-
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to achieve full conversion. Monitor the reaction progress using an appropriate analytical technique like GC-MS or ¹⁹F NMR.
-
Purity of Reagents: Ensure that the 2,6-dibromopyridine and the trifluoromethylating agent are of high purity. Impurities can interfere with the reaction.
-
Solvent and Ligands: The choice of solvent and, if applicable, ligands for the copper-mediated reaction can significantly impact reactivity. Ensure anhydrous conditions and consider solvent and ligand screening to optimize the reaction.
Data Presentation
The following table summarizes the product distribution from the vapor-phase reaction of 2,6-lutidine at different temperatures, illustrating the trade-off between the desired product and chlorinated byproducts.
| Substrate | Reaction Temp. (°C) | This compound (BTF) Yield (%) | Chloro-bis(trifluoromethyl)pyridine (CBTF) Yield (%) | Dichloro-bis(trifluoromethyl)pyridine (DCBTF) Yield (%) |
| 2,6-Lutidine | 440 | 69.6 | 0.0 | 0.0 |
| 2,6-Lutidine | 420 | 2.5 | 45.6 | 31.4 |
Data adapted from a representative industrial process. Yields are based on peak area percentages from gas chromatography.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dibromopyridine
This protocol is a representative method for the copper-mediated trifluoromethylation of 2,6-dibromopyridine.
Materials:
-
2,6-Dibromopyridine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Silver fluoride (AgF)
-
Copper powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry, inert atmosphere glovebox or Schlenk line, add silver fluoride (2.2 equivalents) to a stirred solution of anhydrous DMF.
-
Slowly add (trifluoromethyl)trimethylsilane (2.6 equivalents) to the mixture at room temperature. Stir for 20-30 minutes.
-
Add copper powder (3.3 equivalents) to the mixture and continue stirring for 4 hours to form the CuCF₃ reagent.
-
Add 2,6-dibromopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 75°C and stir for 4-6 hours, or until ¹⁹F NMR analysis indicates the consumption of the CuCF₃ intermediate.
-
Cool the reaction mixture to room temperature and filter to remove solid precipitates.
-
Pour the filtrate into water and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or crystallization to obtain this compound.
Mandatory Visualizations
Troubleshooting Workflow for Byproduct Identification
Caption: Troubleshooting workflow for identifying and addressing common byproducts.
Reaction Pathways and Byproduct Formation
Caption: Synthetic pathways and common byproduct formation routes.
Technical Support Center: Purification of 2,6-bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-bis(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are vacuum distillation and recrystallization.[1][2][3] For highly challenging separations of isomers or closely related impurities, column chromatography can also be employed.[1]
Q2: What are the typical impurities I might encounter?
A2: Common impurities can include:
-
Unreacted starting materials: Such as 2,6-dibromopyridine or other precursors depending on the synthetic route.[3]
-
Partially fluorinated intermediates: Compounds where only one of the trifluoromethyl groups has been installed.
-
Isomeric impurities: Other isomers of bis(trifluoromethyl)pyridine that may form depending on the reaction's regioselectivity.
-
Solvent residues: Residual solvents from the reaction or work-up, such as N,N-dimethylformamide (DMF) or diethyl ether.[3]
-
Byproducts from side reactions: Hydrolysis of the trifluoromethyl groups can occur in the presence of moisture.[2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and separating non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[2]
Troubleshooting Guides
Vacuum Distillation
Problem: Low recovery of the purified product.
-
Possible Cause 1: The product is volatile and may be lost if the vacuum is too high or the collection flask is not adequately cooled.
-
Solution: Carefully control the vacuum and temperature. Use a cold trap between the receiving flask and the vacuum pump to capture any volatile product that bypasses the condenser. Ensure the condenser has a sufficient flow of cold coolant.
-
Possible Cause 2: The boiling point of the compound is not accurately known under the experimental conditions.
-
Solution: Start with a conservative vacuum and gradually increase it while monitoring the temperature. The expected boiling point at 18 mmHg is 82 °C. Adjust your conditions based on this value.
Problem: The distilled product is still impure.
-
Possible Cause 1: The boiling points of the impurities are too close to the product's boiling point for effective separation by simple distillation.
-
Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. A longer column and a controlled reflux ratio will improve the separation of components with close boiling points.
-
Possible Cause 2: Thermal decomposition of the product or impurities is occurring at the distillation temperature.
-
Solution: Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is not set to an excessively high temperature.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solvent is too nonpolar for the compound at the temperature of crystallization, or the solution is supersaturated.
-
Solution: Add a small amount of a more polar, miscible co-solvent (a "soluble solvent") to the hot solution until it becomes clear. Then, allow it to cool slowly. Alternatively, try a different solvent system altogether.
-
Possible Cause 2: The cooling rate is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
Problem: No crystals form, even after cooling.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
-
Possible Cause 2: The initiation of crystallization is slow.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.
Problem: The recrystallized product shows low purity.
-
Possible Cause 1: The chosen solvent does not effectively discriminate between the product and the impurities.
-
Solution: A different recrystallization solvent or a mixed solvent system may be necessary. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Possible Cause 2: Impurities are trapped within the crystal lattice.
-
Solution: A second recrystallization step may be required. Ensure that the crystals are washed with a small amount of the cold recrystallization solvent after filtration to remove any surface impurities.
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₃F₆N |
| Molecular Weight | 215.10 g/mol |
| Melting Point | 55-59 °C |
| Boiling Point | 82 °C at 18 mmHg |
| Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, a receiving flask, and a cold trap. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 18 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at approximately 82 °C. Monitor the temperature closely to ensure a narrow boiling range, which is indicative of a pure compound.
-
Completion: Once the desired fraction is collected, remove the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Selection: A common approach is to use a solvent pair where the compound is soluble in one solvent (e.g., dichloromethane or diethyl ether) and insoluble in the other (e.g., hexane).
-
Dissolution: Dissolve the crude solid in a minimal amount of the "soluble" solvent at room temperature or with gentle warming.
-
Inducing Crystallization: Slowly add the "insoluble" solvent dropwise with stirring until the solution becomes persistently cloudy.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the flask or adding a seed crystal may be necessary.
-
Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash them with a small amount of the cold "insoluble" solvent, and dry them under vacuum.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Optimizing reaction conditions for the synthesis of trifluoromethylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoromethylpyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low yields in my synthesis of 2-Amino-4-(trifluoromethyl)pyridine. What are the common causes and how can I troubleshoot this?
A1: Low yields in the synthesis of 2-Amino-4-(trifluoromethyl)pyridine can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Guide: Low Yield
| Possible Cause | Suggested Solutions |
| Incomplete Reaction | - Increase the reaction time or temperature within the recommended range (e.g., for amination of 2-chloro-4-trifluoromethylpyridine, heating at 180°C for 10 hours is a starting point).[1] - Ensure adequate mixing to improve contact between reactants. |
| Suboptimal Reaction Conditions | - Temperature & Pressure: Verify that the reaction temperature and pressure are optimal. For the amination in an autoclave, ensure it is properly sealed to maintain the required pressure (approx. 20 atm).[1] - Catalyst: If using a catalyzed reaction like a Buchwald-Hartwig amination, ensure the catalyst is fresh and handled correctly to prevent deactivation. Consider using more robust ligands.[1] |
| Poor Quality of Starting Materials | - Verify the purity of your starting materials (e.g., 2-chloro-4-trifluoromethylpyridine) using analytical techniques such as NMR or GC-MS. Impurities can lead to side reactions and lower yields.[1] |
| Catalyst Deactivation | - For catalytic reactions, ensure the catalyst is not poisoned by impurities in the reactants or solvent. Use fresh, high-purity catalyst. For reactions like dehalogenation using Pd/C, ensure the catalyst is active.[1] |
Q2: I am struggling with the purification of my trifluoromethylpyridine product. What are some effective methods for isolation and purification?
A2: Difficulty in product isolation and purification is a common challenge. The following guide provides solutions for common purification issues.
Troubleshooting Guide: Product Isolation and Purification
| Issue | Possible Cause | Suggested Solutions |
| Product is soluble in the reaction mixture | The product has high solubility in the solvent at room temperature. | After the reaction is complete, cool the mixture to induce crystallization, then collect the product by filtration.[1] |
| Formation of emulsions during workup | Surfactant-like impurities or product characteristics can lead to stable emulsions during aqueous extraction. | Use appropriate extraction and washing steps. After extracting with an organic solvent, wash with brine to help break emulsions.[1] |
| Co-crystallization with impurities | Impurities have similar solubility profiles to the desired product. | Recrystallize the crude product from a suitable solvent system to improve purity. Multiple recrystallizations may be necessary. |
Q3: My reaction is producing a significant amount of multi-chlorinated by-products. How can I improve the selectivity of my reaction?
A3: The formation of multi-chlorinated by-products is a known issue, particularly in vapor-phase reactions.[2][3] Controlling the reaction conditions is key to improving selectivity.
Strategies to Improve Selectivity:
-
Control Molar Ratio: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate.[2]
-
Optimize Reaction Temperature: The reaction temperature can significantly influence the degree of chlorination. Experiment with different temperature profiles to find the optimal conditions for your desired product.[2][3]
-
Catalytic Hydrogenolysis: Unwanted chlorinated by-products can sometimes be converted back to the desired, less-chlorinated pyridine through catalytic hydrogenolysis and then recycled into the reactor, which can improve overall process efficiency.[2]
Experimental Protocols & Data
Below are detailed experimental protocols for common synthetic routes and tables summarizing reaction conditions and yields.
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine[1]
This protocol involves the amination of 2-chloro-4-trifluoromethylpyridine in an autoclave.
-
Charging the Autoclave: In a 200 mL autoclave, charge 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.[1]
-
Reaction: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[1]
-
Isolation: After the reaction, cool the mixture to induce crystallization. Collect the resulting crystals by filtration, wash them with water, and dry to obtain 2-amino-4-(trifluoromethyl)pyridine.[1]
Protocol 2: Two-Step Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2,6-dichloro-4-(trifluoromethyl)pyridine[1]
This method involves a selective amination followed by dehalogenation.
-
Selective Amination: React 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in tetrahydrofuran (THF) at 150°C for 6 hours to selectively replace one chlorine atom, forming 2-amino-6-chloro-4-(trifluoromethyl)pyridine.[1]
-
Dehalogenation: The resulting 2-amino-6-chloro-4-(trifluoromethyl)pyridine is then subjected to dehalogenation using a 5% Pd/C catalyst with a hydrogen source (H₂ gas) at 2.0 MPa and 100°C for 3 hours to yield the final product.[1]
Quantitative Data: Reaction Conditions and Yields
Table 1: Two-Step Synthesis of 2-Amino-4-(trifluoromethyl)pyridine [1]
| Step | Reactants | Solvent | Catalyst | Temperature | Pressure | Time | Yield |
| Amination | 2,6-dichloro-4-(trifluoromethyl)pyridine, Ammonia | THF | - | 150°C | - | 6 hours | - |
| Dehalogenation | 2-amino-6-chloro-4-(trifluoromethyl)pyridine, H₂ | - | 5% Pd/C | 100°C | 2.0 MPa | 3 hours | - |
| Overall | 71.9% |
Table 2: Vapor-Phase Synthesis of (Trifluoromethyl)pyridines from Picolines [3]
| Substrate | Reaction Temp. (°C) | Products and Yields (GC PA%) |
| CFB Phase | Empty Phase | |
| 3-Picoline | 335 | 320 |
| 380 | 380 | |
| 2-Picoline | 350–360 | N/A |
| 450 | N/A | |
| 4-Picoline | 380 | 380 |
Abbreviations: CFB, catalyst fluidized bed; PA%, peak area percent; TF, trifluoromethylpyridine; CTF, chloro(trifluoromethyl)pyridine; DCTF, dichloro(trifluoromethyl)pyridine; N/A, data not available.[3]
Visualized Workflows and Logic
The following diagrams illustrate common experimental workflows and troubleshooting logic.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Workflow for the two-step synthesis of 2-Amino-4-(trifluoromethyl)pyridine.
Caption: Workflow for simultaneous vapor-phase synthesis of trifluoromethylpyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Fluorination of 2,6-Bis(trichloromethyl)pyridine
Welcome to the technical support center for the synthesis of 2,6-bis(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield in the fluorination of 2,6-bis(trichloromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the fluorination of 2,6-bis(trichloromethyl)pyridine?
A1: The primary methods for the synthesis of this compound from 2,6-bis(trichloromethyl)pyridine involve a halogen exchange (Halex) reaction. The most commonly employed fluorinating agents for this transformation are anhydrous hydrogen fluoride (HF) and antimony trifluoride (SbF₃). These reactions can be conducted in either the liquid or vapor phase, often requiring elevated temperatures and pressures.
Q2: What are the typical yields for the fluorination of 2,6-bis(trichloromethyl)pyridine?
A2: Yields for the fluorination of chlorinated pyridine precursors to their trifluoromethylated analogues can vary significantly based on the specific substrate and reaction conditions. For the synthesis of similar compounds, such as chloro-bis(trifluoromethyl)pyridine, yields in the range of 60% to 80% have been reported.[1][2][3] For the synthesis of this compound from a different precursor, 2,6-dibromopyridine, a yield of 92% has been achieved under specific conditions.[4] Optimizing the reaction parameters is crucial for maximizing the yield for the fluorination of 2,6-bis(trichloromethyl)pyridine.
Q3: What safety precautions should be taken when performing this fluorination?
A3: Both anhydrous hydrogen fluoride and antimony trifluoride are highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, is essential. Anhydrous HF can cause severe, slow-healing burns, and inhalation can be fatal. Antimony compounds are also toxic. It is critical to be familiar with the specific safety protocols for handling these reagents.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorination of 2,6-bis(trichloromethyl)pyridine and provides actionable solutions to improve reaction outcomes.
Issue 1: Low Conversion of Starting Material
Possible Causes:
-
Insufficient Temperature: The fluorination reaction is endothermic and requires a significant activation energy.
-
Inadequate Fluorinating Agent: The fluorinating agent may be of poor quality or used in an insufficient stoichiometric amount.
-
Presence of Moisture: Water can react with the fluorinating agents, reducing their effectiveness.
-
Poor Mixing: In liquid-phase reactions, inefficient stirring can lead to localized reagent depletion.
Solutions:
| Troubleshooting Step | Details |
| Optimize Reaction Temperature | For fluorination with anhydrous HF, a temperature range of 150°C to 200°C is generally recommended.[3][5] Below 150°C, the reaction rate is often slow, leading to incomplete conversion.[3][5] |
| Verify Reagent Quality and Stoichiometry | Use freshly opened or properly stored anhydrous HF or SbF₃. Ensure a sufficient molar excess of the fluorinating agent is used. For HF, a molar ratio of HF to trichloromethyl groups of at least 3:1 is a common starting point. |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Improve Agitation | For liquid-phase reactions, use a powerful mechanical stirrer to ensure efficient mixing of the reactants. |
Issue 2: Formation of Byproducts and Low Selectivity
Possible Causes:
-
Over-fluorination: At excessively high temperatures, fluorination of the pyridine ring itself can occur, leading to the formation of fluoro-2,6-bis(trifluoromethyl)pyridine isomers.[5]
-
Incomplete Fluorination: Insufficient reaction time or temperature can result in the formation of partially fluorinated intermediates, such as 2-(chlorodifluoromethyl)-6-(trichloromethyl)pyridine and 2,6-bis(chlorodifluoromethyl)pyridine.
-
Decomposition: At very high temperatures, the starting material or product may decompose.
Solutions:
| Troubleshooting Step | Details |
| Precise Temperature Control | Maintain the reaction temperature within the optimal range of 150°C to 200°C for the HF method.[3][5] Temperatures exceeding 200°C increase the likelihood of ring fluorination.[5] |
| Optimize Reaction Time | Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS) to determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation. |
| Controlled Addition of Reagents | In some cases, slow and controlled addition of the fluorinating agent can help to manage the reaction exotherm and improve selectivity. |
| Use of Catalysts | The use of catalysts, such as iron(III) chloride (FeCl₃), has been reported to promote the selective conversion of trichloromethyl groups to trifluoromethyl groups in similar systems, potentially at lower temperatures.[6] |
Issue 3: Difficulties in Product Purification
Possible Causes:
-
Similar Boiling Points of Byproducts: Partially fluorinated byproducts may have boiling points close to that of the desired this compound, making separation by distillation challenging.
-
Residual Fluorinating Agent: Unreacted HF or SbF₃ and their byproducts can complicate the work-up and purification process.
-
Product Volatility: The product, this compound, is volatile, which can lead to losses during solvent removal and distillation.
Solutions:
| Troubleshooting Step | Details |
| Careful Fractional Distillation | Use a high-efficiency distillation column and carefully control the distillation parameters (pressure and temperature) to separate the desired product from closely boiling impurities. |
| Aqueous Work-up | After the reaction, the mixture can be carefully quenched with water or an ice-water mixture to neutralize and remove residual acidic reagents. The organic product can then be extracted with a suitable solvent. |
| Amine Wash | A wash with a dilute aqueous amine solution can be employed to remove acidic impurities. |
| Chromatographic Purification | For small-scale purifications or to obtain very high purity material, column chromatography on silica gel may be an effective method. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Trifluoromethylpyridines from Chlorinated Precursors
| Starting Material | Product | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF | - | 180 | - | - | [5] |
| Chloro-lutidines | Chloro-bis(trifluoromethyl)pyridines | - | - | >300 (vapor phase) | - | 60-80 | [1][2][3] |
| 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | Anhydrous HF | FeCl₃ | 150-250 | 5-1200 psig | High | [7] |
Note: Data for the direct fluorination of 2,6-bis(trichloromethyl)pyridine is limited in the reviewed literature. The presented data is for structurally similar compounds to provide a general indication of expected yields.
Experimental Protocols
Key Experiment: Fluorination of 2,6-Bis(trichloromethyl)pyridine with Anhydrous Hydrogen Fluoride (General Procedure)
Disclaimer: This is a generalized protocol based on literature for similar compounds and should be adapted and optimized for specific laboratory conditions. Extreme caution must be exercised when working with anhydrous HF.
Materials:
-
2,6-bis(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
High-pressure autoclave (e.g., Hastelloy C) equipped with a stirrer, pressure gauge, and thermocouple
-
Ice-salt bath
-
Neutralizing agent (e.g., aqueous sodium bicarbonate or calcium hydroxide slurry)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and passivated according to the manufacturer's instructions.
-
Charging the Reactor: In a fume hood, charge the autoclave with 2,6-bis(trichloromethyl)pyridine.
-
Cooling: Cool the sealed autoclave in an ice-salt bath to below -5°C.
-
Addition of Anhydrous HF: Carefully and slowly, condense the desired amount of anhydrous HF into the cooled autoclave. The molar ratio of HF to the trichloromethyl groups should be at least 3:1.
-
Reaction: Seal the autoclave completely. Gradually heat the reaction mixture with stirring to the desired temperature (e.g., 150-200°C). The pressure will increase as the temperature rises. Monitor the temperature and pressure throughout the reaction.
-
Reaction Monitoring: Maintain the reaction at the set temperature for a predetermined time (e.g., 5-20 hours).[3] The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.
-
Cooling and Venting: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess HF gas through a scrubbing system containing a suitable neutralizing agent.
-
Work-up: Once the pressure is released, carefully open the autoclave. Quench the reaction mixture by slowly adding it to a stirred mixture of ice and a neutralizing agent.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the combined organic extracts over a drying agent, filter, and carefully remove the solvent by rotary evaporation, keeping in mind the volatility of the product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the fluorination of 2,6-bis(trichloromethyl)pyridine.
Caption: Troubleshooting logic for low yield in the fluorination reaction.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Side reactions to avoid during the functionalization of 2,6-bis(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 2,6-bis(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the pyridine ring, presenting unique opportunities and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing this compound?
A1: The primary methods for functionalizing the this compound core are:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it highly susceptible to SNAr, particularly at the 4-position when a suitable leaving group (e.g., a halogen) is present.
-
Metalation followed by Electrophilic Trapping: Directed lithiation or other metal-halogen exchange reactions can be used to generate a nucleophilic pyridine species, which can then react with various electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions are effective for forming carbon-carbon and carbon-heteroatom bonds.
-
C-H Activation: Direct functionalization of C-H bonds, while challenging, is an emerging area for this substrate.
Q2: Why is my Suzuki-Miyaura coupling reaction of a this compound derivative failing or giving low yields?
A2: A common side reaction is protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom from the reaction medium before the desired cross-coupling occurs. This is especially prevalent with electron-deficient heteroaromatic boronic acids. To mitigate this, consider using more stable boronic esters (e.g., pinacol or MIDA esters), employing highly active palladium catalysts and bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), using weaker bases like potassium carbonate or phosphate, and maintaining anhydrous conditions at the lowest effective temperature.[1]
Q3: I am observing multiple products during the lithiation of my this compound derivative. What could be the cause?
A3: The formation of multiple products during lithiation can be due to several factors:
-
Di-lithiation: If an excess of the organolithium reagent is used or the temperature is not kept sufficiently low, di-lithiation can occur.
-
Ring Deprotonation: The generated lithiated species can be basic enough to deprotonate the starting material at another position.
-
Reaction with Solvent: At temperatures above -78 °C, n-butyllithium can react with THF, consuming the reagent and creating impurities.
To avoid these issues, it is crucial to use a precise amount of freshly titrated organolithium reagent, maintain a strict low temperature (e.g., -78 °C), and add the reagent slowly.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
Issue: Low yield or no reaction when attempting to substitute a halogen at the 4-position.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the pyridine ring | While the two CF₃ groups are strongly activating, a poor leaving group can hinder the reaction. Ensure you are using a suitable leaving group (e.g., F > Cl > Br). |
| Poor nucleophile | The chosen nucleophile may not be strong enough. Consider using a stronger nucleophile or adding a base to generate a more nucleophilic species in situ. |
| Suboptimal reaction conditions | The reaction may require higher temperatures or a different solvent. Screen different solvents (e.g., DMF, DMSO, NMP) and temperatures to optimize the reaction. |
| Side reactions with the nucleophile | The nucleophile may be unstable under the reaction conditions or may react with the solvent. Ensure the stability of your nucleophile and its compatibility with the chosen solvent. |
Experimental Protocol: Synthesis of 4-Amino-2,6-bis(trifluoromethyl)pyridine
This protocol describes the substitution of a chlorine atom at the C4-position with an amino group using aqueous ammonia.
Materials:
-
4-Chloro-2,6-bis(trifluoromethyl)pyridine
-
40% Aqueous ammonia
-
Autoclave
-
Deionized water
-
Filtration apparatus
Procedure:
-
Charge a 200-mL autoclave with 25 g of 4-chloro-2,6-bis(trifluoromethyl)pyridine and 85 g of 40% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 150°C for 5 hours.
-
After cooling, carefully vent the autoclave and transfer the contents to a beaker.
-
Collect the precipitated product by filtration, wash with deionized water, and dry under vacuum.
Lithiation and Electrophilic Quench
Issue: Formation of symmetrical 2,6-disubstituted product instead of the desired mono-functionalized product.
| Potential Cause | Troubleshooting Steps |
| Di-lithiation | This is a strong indicator that an excess of the organolithium reagent was used or the reaction temperature was too high. |
| Solution: Use a precise amount (1.0-1.1 equivalents) of freshly titrated n-BuLi for monolithiation. Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. | |
| Deprotonation of the pyridine ring | The initially formed lithiated species can deprotonate the starting material. |
| Solution: Add the n-BuLi dropwise to a cooled solution of the pyridine derivative (normal addition) to keep the concentration of the lithiated species low. |
Experimental Protocol: General Procedure for Monolithiation and Quenching
Materials:
-
This compound derivative (e.g., 4-bromo-2,6-bis(trifluoromethyl)pyridine)
-
Anhydrous THF
-
n-Butyllithium (titrated solution in hexanes)
-
Electrophile (e.g., benzaldehyde)
-
Dry ice/acetone bath
Procedure:
-
Rigorously dry all glassware and purge with an inert gas (Argon or Nitrogen).
-
Dissolve the pyridine derivative (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
-
Slowly add freshly titrated n-BuLi (1.05 eq) dropwise to the stirred solution, maintaining the internal temperature below -75 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Stir at -78 °C for an additional 1-3 hours, then quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Issue: Significant formation of protodeboronated side-product.
| Potential Cause | Troubleshooting Steps |
| Unstable boronic acid | Electron-deficient heteroaromatic boronic acids are prone to protodeboronation. |
| Solution: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. | |
| Harsh reaction conditions | High temperatures and strong bases accelerate protodeboronation. |
| Solution: Use a milder base (e.g., K₂CO₃, K₃PO₄, CsF) and a lower reaction temperature if the catalyst system is sufficiently active. | |
| Inefficient catalyst turnover | If the cross-coupling is slow, the side reaction has more time to occur. |
| Solution: Employ a highly active catalyst system, such as a pre-formed palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3). |
Quantitative Data: Suzuki Coupling of this compound-4-boronic acid pinacol ester
The following table summarizes the yields for the Suzuki coupling of this compound-4-boronic acid pinacol ester with various aryl bromides.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | 4-(p-Tolyl)-2,6-bis(trifluoromethyl)pyridine | 85 |
| 4-Bromoanisole | 4-(4-Methoxyphenyl)-2,6-bis(trifluoromethyl)pyridine | 95 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-2,6-bis(trifluoromethyl)pyridine | 78 |
| 2-Bromopyridine | 2-(2,6-bis(Trifluoromethyl)pyridin-4-yl)pyridine | 65 |
| 3-Bromopyridine | 3-(2,6-bis(Trifluoromethyl)pyridin-4-yl)pyridine | 72 |
Reaction conditions: Aryl bromide (1.0 eq), boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), in 1,4-dioxane/water (4:1) at 100 °C.
Visualizing Reaction Pathways and Workflows
Lithiation Troubleshooting Workflow
Caption: Troubleshooting workflow for lithiation reactions.
Competing Pathways in Suzuki-Miyaura Coupling
Caption: Desired vs. undesired pathways in Suzuki coupling.
General Workflow for Nucleophilic Aromatic Substitution
References
Technical Support Center: Purification of Crude 2,6-bis(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,6-bis(trifluoromethyl)pyridine. The following sections offer detailed methodologies and data presentation to address common purification challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the purification of crude this compound.
Issue 1: The final product is contaminated with unreacted starting materials (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine).
-
Question: How can I remove unreacted halogenated pyridine precursors from my crude this compound?
-
Answer: Unreacted starting materials can often be removed by fractional vacuum distillation or flash column chromatography. Given the difference in boiling points and polarity between the starting materials and the desired product, these methods are generally effective.
-
Fractional Vacuum Distillation: This is a suitable method if the boiling points of the impurities are significantly different from that of this compound (boiling point of 82 °C at 18 mmHg).[1] A fractionating column should be used to improve separation efficiency.
-
Flash Column Chromatography: This technique separates compounds based on their polarity. Since this compound is a relatively polar molecule due to the nitrogen atom and the trifluoromethyl groups, it will have a different retention time on a silica gel column compared to less polar or more polar impurities.
-
Issue 2: The presence of mono-trifluoromethylated pyridine or other partially reacted intermediates is detected.
-
Question: My analysis shows the presence of 2-chloro-6-(trifluoromethyl)pyridine or 2-bromo-6-(trifluoromethyl)pyridine. What is the best way to remove these impurities?
-
Answer: Similar to unreacted starting materials, these partially reacted intermediates can be separated using fractional vacuum distillation or flash column chromatography. The introduction of one trifluoromethyl group will alter the boiling point and polarity, making separation from the desired bis-trifluoromethylated product feasible. Careful optimization of the distillation pressure and temperature gradient, or the solvent system for chromatography, will be crucial.
Issue 3: The product appears wet or shows signs of hydrolysis.
-
Question: I suspect my product has been partially hydrolyzed. How can I confirm this and remove the hydrolysis products?
-
Answer: The trifluoromethyl groups on the pyridine ring can be sensitive to hydrolysis under certain conditions, potentially leading to the formation of carboxylic acid or other degradation products.
-
Confirmation: Hydrolysis can be confirmed by analytical techniques such as FT-IR spectroscopy (looking for the appearance of a broad O-H stretch and a C=O stretch) or by 1H and 19F NMR spectroscopy.
-
Removal:
-
Aqueous Work-up: A careful aqueous work-up can help remove water-soluble hydrolysis products. Washing the crude product dissolved in an organic solvent (e.g., dichloromethane or diethyl ether) with a saturated sodium bicarbonate solution can remove acidic impurities.[2] This should be followed by a brine wash and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Chromatography: Flash column chromatography can also be effective in separating the more polar hydrolysis products from the desired compound.
-
-
Issue 4: The purified product has a low yield.
-
Question: I am losing a significant amount of product during purification. What are the common causes and how can I mitigate this?
-
Answer: Product loss during purification can occur due to the volatility of this compound.
-
Evaporation: During solvent removal under reduced pressure (e.g., on a rotary evaporator), it is important to use a suitable temperature and pressure to avoid co-evaporation of the product.[2] Keeping the water bath temperature low and carefully controlling the vacuum can minimize losses.
-
Distillation: When performing vacuum distillation, ensure the collection flask is adequately cooled to prevent loss of the distilled product.
-
Transfers: Minimize the number of transfers between vessels to reduce mechanical losses.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities typically arise from the synthetic route used. These can include:
-
Unreacted Starting Materials: Such as 2,6-dichloropyridine or 2,6-dibromopyridine.
-
Partially Reacted Intermediates: For example, 2-chloro-6-(trifluoromethyl)pyridine.
-
Byproducts from Side Reactions: This can include products from the hydrolysis of the trifluoromethyl groups, especially if water is present during the reaction or work-up.[2]
-
Reagent-derived Impurities: Depending on the trifluoromethylating agent used, byproducts from these reagents may also be present.
Q2: What is a good starting point for developing a purification protocol for this compound?
A2: A good starting point is to analyze the crude mixture by a suitable analytical method like GC-MS or NMR to identify the major impurities. Based on the likely impurities, you can choose between vacuum distillation, recrystallization, or flash column chromatography. For a research-scale purification, flash column chromatography is often a versatile first choice.
Q3: Are there any recommended solvent systems for the recrystallization of this compound?
A3: While specific literature on the recrystallization of this compound is scarce, you can screen for suitable solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its properties, you could start by exploring non-polar solvents like hexanes or heptane, or a mixed solvent system such as ethanol/water or dichloromethane/hexanes.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of analytical techniques should be employed to ensure the purity of the final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure and identifying fluorine-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.
Experimental Protocols
Fractional Vacuum Distillation
This protocol provides a general procedure for the purification of crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached (e.g., 18 mmHg), begin to gently heat the distillation flask.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 82 °C at 18 mmHg).[1]
-
Stop the distillation once the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
Flash Column Chromatography
This protocol describes a general method for purifying crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Determine a suitable eluent system by running thin-layer chromatography (TLC) of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the physical properties and expected purity levels for this compound after different purification steps. These are typical values and may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Key Parameters | Expected Purity | Boiling Point (°C) | Melting Point (°C) |
| Crude Product | - | 70-90% | Variable | Variable |
| Vacuum Distillation | Pressure: 18 mmHg | >95% | 82[1] | 55-59[1] |
| Recrystallization | Solvent: Hexanes/DCM | >98% | N/A | 55-59[1] |
| Flash Chromatography | Eluent: Hexanes:EtOAc (9:1) | >99% | N/A | 55-59[1] |
Visualizations
Troubleshooting Workflow for Purification
The following diagram illustrates a logical workflow for troubleshooting the purification of crude this compound.
Caption: A decision-making workflow for selecting a purification strategy.
References
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions with Trifluoromethylpyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in palladium-catalyzed cross-coupling reactions involving trifluoromethylpyridine substrates. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with trifluoromethylpyridines often challenging?
A1: Trifluoromethylpyridines present unique challenges in palladium-catalyzed cross-coupling reactions due to the electronic properties of the pyridine ring and the trifluoromethyl group. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group can deactivate the C-X bond (where X is a halide or triflate) towards oxidative addition, a crucial step in the catalytic cycle. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center.[1]
Q2: What are the most common side reactions that lead to low yields in these couplings?
A2: The most prevalent side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or its ester can be replaced by a hydrogen atom from the reaction medium before the desired cross-coupling occurs.[2] Heteroaromatic boronic acids are particularly prone to this side reaction.
-
Homocoupling: The coupling of two identical molecules of the organometallic reagent or the halide can occur, leading to undesired byproducts. This is often exacerbated by the presence of oxygen.
-
Hydrodehalogenation: The halide on the trifluoromethylpyridine can be replaced by a hydrogen atom, leading to the formation of the reduced arene. This can be a competing pathway, especially in Buchwald-Hartwig amination, through β-hydride elimination from the palladium-amido complex.[2]
-
Defluorination: Although less common under carefully controlled conditions, the strong C-F bond can be activated, leading to byproducts with difluoromethyl or monofluoromethyl groups.[2]
Q3: How critical is the choice of palladium precatalyst and ligand?
A3: The choice of the palladium precatalyst and ligand is paramount for a successful reaction. Highly active, well-defined precatalysts (e.g., G3 or G4 precatalysts) ensure the rapid formation of the active Pd(0) species. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are often effective as they can accelerate the rates of oxidative addition and reductive elimination, outcompeting side reactions.[2] For challenging couplings, bidentate phosphine ligands like BINAP or DPPF can also be beneficial.[3]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling
Issue: You are observing low yields of the desired coupled product and significant amounts of deboronated starting material.
This is a classic case of protodeboronation, where the boronic acid is consumed by a non-productive pathway. The electron-deficient nature of trifluoromethylpyridine boronic acids can make them more susceptible to this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.
Detailed Steps:
-
Use Stabilized Boron Reagents: Instead of the free boronic acid, consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or potassium organotrifluoroborates. These reagents slowly release the active boronic acid under the reaction conditions, minimizing its concentration and thus reducing the rate of protodeboronation.[2]
-
Optimize Catalyst and Ligand: Employ highly active palladium precatalysts (e.g., XPhos Pd G3) to promote rapid cross-coupling that can outcompete protodeboronation. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often beneficial.[2]
-
Modify Base and Solvent: The choice of base and solvent significantly impacts the rate of protodeboronation. Weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong hydroxides. Using anhydrous solvents can also be advantageous. If an aqueous base is necessary, minimize the amount of water.
-
Lower Reaction Temperature: Reducing the reaction temperature can slow down the rate of boronic acid decomposition. This is often possible when using a highly active catalyst system.
Guide 2: Low Yield in Buchwald-Hartwig Amination
Issue: The desired C-N coupled product is formed in low yield, and you observe significant hydrodehalogenation of the trifluoromethylpyridine starting material.
This issue often arises from a competing β-hydride elimination pathway from the palladium-amido intermediate, which leads to the formation of an imine and a palladium-hydride species that subsequently reduces the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Buchwald-Hartwig amination yields.
Detailed Steps:
-
Optimize Ligand Selection: The choice of ligand is critical to suppress β-hydride elimination. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination. Josiphos-type ligands have shown promise in overcoming limitations with primary amines.
-
Evaluate the Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate palladium complex. Ensure the base is fresh and handled under inert conditions.
-
Adjust Temperature and Reaction Time: Lowering the reaction temperature can sometimes favor the desired C-N bond formation. Highly active catalyst systems may allow for shorter reaction times, minimizing the opportunity for side reactions.
-
Verify Reagent Purity: Ensure that the amine and solvent are anhydrous, as water can interfere with the reaction and lead to catalyst deactivation.
Guide 3: Low Yield in Sonogashira Coupling
Issue: Your Sonogashira coupling of a trifluoromethylpyridine with a terminal alkyne is resulting in low yields, with significant homocoupling of the alkyne (Glaser coupling) observed.
This problem often points to issues with the catalyst system, particularly the copper co-catalyst, or the presence of oxygen, which promotes the oxidative homocoupling of the alkyne.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Sonogashira coupling yields.
Detailed Steps:
-
Thoroughly Degas Solvents and Reagents: Oxygen is a major culprit in promoting the homocoupling of terminal alkynes. Ensure that all solvents and liquid reagents are rigorously degassed using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them.
-
Verify Catalyst Activity: Use fresh, high-purity palladium and copper(I) catalysts. The copper(I) co-catalyst is particularly susceptible to oxidation to copper(II), which is ineffective.
-
Optimize Base and Solvent: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. The solvent should be anhydrous and degassed.
-
Consider Copper-Free Conditions: If alkyne homocoupling remains a significant issue, explore copper-free Sonogashira protocols. While often requiring higher temperatures or more specialized ligands, they can eliminate the primary pathway for Glaser coupling.
Data Presentation: Comparison of Reaction Parameters
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Chloro-4-(trifluoromethyl)pyridine with Phenylboronic Acid
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₃PO₄ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (2) | PCy₃ (8) | K₃PO₄ | Dioxane/H₂O | 100 | 68 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
Note: This is representative data compiled from typical outcomes in palladium-catalyzed couplings.
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)pyridine with Morpholine
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 35 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 65 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 91 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | LHMDS | THF | 80 | 88 |
Note: This is representative data compiled from typical outcomes in palladium-catalyzed couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromotrifluoromethylpyridine with an Arylboronic Acid using a Precatalyst
Materials:
-
Bromotrifluoromethylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Oven-dried vial with a stir bar and a screw cap with a PTFE septum
Procedure:
-
In a glovebox, add the bromotrifluoromethylpyridine, arylboronic acid, XPhos Pd G3, and potassium phosphate to the oven-dried vial.
-
Remove the vial from the glovebox and add the anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the vial with the screw cap and place it in a preheated oil bath or heating block at 80-110 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chlorotrifluoromethylpyridine with a Secondary Amine
Materials:
-
Chlorotrifluoromethylpyridine (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk tube with a stir bar and a rubber septum
Procedure:
-
In a glovebox, add the Pd₂(dba)₃, XPhos, and NaOtBu to the oven-dried Schlenk tube.
-
Add the chlorotrifluoromethylpyridine to the tube.
-
Seal the tube with the rubber septum, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.
-
Add the secondary amine via syringe.
-
Evacuate and backfill the Schlenk tube with argon (repeat 3 times).
-
Place the reaction mixture in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Managing moisture sensitivity in reactions involving 2,6-bis(trifluoromethyl)pyridine precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing moisture sensitivity in reactions involving 2,6-bis(trifluoromethyl)pyridine precursors. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound precursors so sensitive to moisture?
A1: The two trifluoromethyl (-CF₃) groups on the pyridine ring are strongly electron-withdrawing. This makes the pyridine ring highly electron-deficient, which is key to its reactivity in many synthetic transformations. However, this property also sensitizes many of the reagents and intermediates involved to moisture. For instance, in metalation reactions (e.g., using n-butyllithium), the resulting organolithium intermediate is a very strong base and will be instantly protonated and quenched by even trace amounts of water, leading to the regeneration of the starting material and a significant loss of yield.[1][2] Similarly, many reagents used in conjunction with these precursors, such as Grignard reagents or phosphine ligands for cross-coupling, are themselves highly moisture-sensitive.[3]
Q2: What are the most common sources of moisture contamination in a reaction setup?
A2: Moisture can be introduced from several sources:
-
Atmosphere: Exposure to ambient air is a primary source of moisture.
-
Glassware: Improperly dried glassware will have a layer of adsorbed water on its surface.
-
Solvents: Even anhydrous-grade solvents can absorb moisture if not handled and stored correctly.
-
Reagents: Hygroscopic reagents or starting materials can absorb water from the atmosphere.
-
Inert Gas: The inert gas supply (Nitrogen or Argon) can be contaminated with moisture if not passed through a drying train.
Q3: How can I be certain my solvents and reagents are sufficiently dry?
A3: For solvents, while "anhydrous" grade bottles are a good starting point, it is best practice to dry them further using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or by passing them through a solvent purification system. The water content of solvents and liquid reagents can be quantitatively measured using Karl Fischer titration, which can detect water content down to the ppm level.[4][5][6] For solid reagents, they can be dried in a vacuum oven (ensure the temperature is below the compound's melting or decomposition point) and stored in a desiccator over a strong drying agent like phosphorus pentoxide.[7]
Q4: I performed a lithiation of this compound followed by an electrophilic quench, but my main product is just the starting material. What went wrong?
A4: The most probable cause is the premature quenching of the lithiated intermediate by a proton source, most commonly water.[8] This reverts the intermediate back to this compound. To troubleshoot this, you should:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use freshly distilled or certified anhydrous solvents.
-
Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Verify the quality of your organolithium reagent. Older bottles may have a lower concentration than stated on the label. Titration of the organolithium solution is recommended for accurate stoichiometry.[9]
-
Maintain the recommended low temperature (typically -78 °C) throughout the lithiation and quenching steps to ensure the stability of the intermediate.[9]
Q5: What are the visual or analytical indicators of moisture contamination during a reaction?
A5: Visual cues can be subtle. In organometallic reactions, a lack of the expected color change (e.g., during the formation of an organolithium intermediate) can indicate a problem. Analytically, taking a small aliquot of the reaction mixture (under inert conditions) and quenching it can be revealing. 1H NMR spectroscopy of the quenched sample can show the presence of the protonated starting material. For real-time analysis, in-situ IR spectroscopy can be used to monitor the reaction progress and detect the formation of unexpected species.[10][11][12]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Low conversion of starting material (e.g., 4-halo-2,6-bis(trifluoromethyl)pyridine) | 1. Moisture deactivating the nucleophile: If a basic nucleophile (e.g., an alkoxide or amide) is used, it can be protonated by water. | 1. Ensure the nucleophile is handled under anhydrous conditions. If using a salt, ensure it is thoroughly dried. Use anhydrous solvents. |
| 2. Insufficient reaction temperature or time: SNAr reactions on this electron-deficient ring are often facile, but some nucleophiles may require more forcing conditions. | 2. Gradually increase the reaction temperature and monitor by TLC or LC-MS. Extend the reaction time. | |
| 3. Poor quality of starting materials: Impurities in the starting halide or nucleophile can inhibit the reaction. | 3. Verify the purity of starting materials by NMR or other appropriate analytical techniques. | |
| Formation of unexpected byproducts | 1. Hydrolysis of the starting material or product: The halo-substituent or the newly introduced group might be susceptible to hydrolysis under the reaction conditions, especially at elevated temperatures. | 1. Perform the reaction under a strict inert atmosphere. Ensure work-up procedures are not overly harsh or prolonged if the product is hydrolytically unstable. |
| 2. Side reactions of the nucleophile: The nucleophile may decompose or react with itself at high temperatures. | 2. Consult the literature for the stability of the nucleophile under the planned reaction conditions. Consider a lower reaction temperature for a longer duration. |
Issue 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| No reaction or incomplete consumption of starting material (e.g., 4-bromo-2,6-bis(trifluoromethyl)pyridine) | 1. Catalyst deactivation: Moisture and oxygen can poison the palladium catalyst, particularly the active Pd(0) species. Phosphine ligands are also prone to oxidation. | 1. Degas all solvents thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). Use a glovebox or rigorous Schlenk techniques. Use fresh, high-purity ligands and palladium precursors.[13] |
| 2. Ineffective base: The base may be insufficiently strong, or it may be hydrated, which can inhibit the reaction. | 2. Use a fresh, anhydrous base. Consider screening different bases (e.g., Cs₂CO₃, K₃PO₄). | |
| 3. Poor quality boronic acid/ester (Suzuki coupling): Boronic acids can dehydrate to form boroxines, which can affect transmetalation. | 3. Use fresh boronic acid. If its quality is suspect, it can be recrystallized or converted to a more stable boronate ester. | |
| Formation of homocoupled or protodebrominated byproducts | 1. Moisture interfering with transmetalation: Water can hydrolyze the organoboron reagent or interfere with the catalytic cycle, leading to side reactions. | 1. Ensure all reagents and solvents are scrupulously dry. Add molecular sieves to the reaction mixture if compatible. |
| 2. Suboptimal ligand or reaction temperature: The chosen ligand may not be suitable for the specific coupling partners, leading to slow transmetalation or premature reductive elimination. | 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are often effective for electron-deficient substrates.[13] Optimize the reaction temperature. |
Data Presentation
Table 1: Effect of Water on the Yield of a Model Lithiation/Quench Reaction¹
| Water Content in THF (ppm) | Approximate Equivalents of H₂O² | Expected Yield of 4-deutero-2,6-bis(trifluoromethyl)pyridine (%) |
| < 10 | < 0.002 | > 95% |
| 50 | 0.01 | ~90% |
| 100 | 0.02 | ~80% |
| 250 | 0.05 | ~50% |
| 500 | 0.1 | < 10% |
| ¹ Representative data based on the general reactivity of organolithium reagents.[2] Reaction assumes the use of 1.1 equivalents of n-BuLi followed by a D₂O quench. | ||
| ² Calculated for a 0.2 M solution of the pyridine precursor. |
Table 2: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Distill under inert atmosphere. The blue/purple color of the ketyl radical indicates anhydrous conditions. |
| Diethyl Ether | Sodium / Benzophenone | Similar to THF. Exercise extreme caution due to high flammability. |
| Toluene | Calcium Hydride (CaH₂) | Reflux and distill under inert atmosphere. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and distill. Avoid using sodium as it can react explosively with halogenated solvents. |
| Acetonitrile | Calcium Hydride (CaH₂) | Reflux and distill. Store over molecular sieves. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup (Schlenk Line)
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) and magnetic stir bars should be placed in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Assembly: Immediately assemble the hot glassware under a positive flow of dry inert gas (Argon or Nitrogen). Use a light coating of grease on glass joints to ensure a good seal.
-
Flame-Drying: For ultimate dryness, assemble the glassware cool, then flame-dry all surfaces under vacuum using a heat gun or a soft flame from a Bunsen burner until no more condensation is seen. Allow the apparatus to cool to room temperature under vacuum, then backfill with inert gas.
-
Inert Atmosphere Maintenance: Maintain a positive pressure of inert gas throughout the experiment. This is typically achieved by connecting the Schlenk line to a bubbler.
-
Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a cannula or a gas-tight syringe. Add solid reagents under a positive flow of inert gas.
Protocol 2: Lithiation and Electrophilic Quench of this compound
This protocol describes a general method for C4-functionalization.
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, following the procedure in Protocol 1.
-
Reagent Addition: Under a positive argon flow, charge the flask with this compound (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A color change (often to yellow or orange) should be observed. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq, dissolved in a small amount of anhydrous THF if necessary) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature over several hours or overnight. Once complete (as monitored by TLC or LC-MS), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Visualizations
Caption: Standard experimental workflow for moisture-sensitive reactions.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Common sources of moisture contamination in sensitive reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. scientificupdate.com [scientificupdate.com]
- 3. brainly.com [brainly.com]
- 4. labicom.cz [labicom.cz]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. youtube.com [youtube.com]
- 7. metrohm.com [metrohm.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2,6-bis(trifluoromethyl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,6-bis(trifluoromethyl)pyridine to prevent its decomposition. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by its chemical structure. The two electron-withdrawing trifluoromethyl groups make the pyridine ring highly electron-deficient. This characteristic renders the molecule susceptible to nucleophilic attack. Therefore, the main factors contributing to its decomposition are:
-
Presence of Nucleophiles: Exposure to nucleophiles, including water (especially under basic conditions), alcohols, and amines, can lead to nucleophilic aromatic substitution reactions.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition reactions. Thermal decomposition may lead to the release of hazardous fumes such as hydrogen fluoride and nitrogen oxides.
-
Light Exposure: While specific data on the photodegradation of this compound is limited, related fluorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.
-
Incompatible Materials: Storage in the presence of strong bases, strong oxidizing agents, or reactive metals can promote decomposition.
Q2: What are the visible signs of decomposition?
A2: Decomposition of this compound, which is a white crystalline solid at room temperature, may be indicated by:
-
Change in Color: A change from a white to a yellow or brownish color can be a sign of degradation.
-
Change in Physical State: The appearance of liquid or an oily residue in the solid could indicate the presence of decomposition products.
-
Odor: The development of a sharp or unusual odor may suggest the formation of volatile decomposition byproducts.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To minimize decomposition, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen. |
| Light | In the dark (amber vial or stored in a light-proof container) | Prevents potential photodegradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to atmospheric contaminants and avoids reactions with the container material. |
| Location | Cool, dry, and well-ventilated area | Ensures a stable storage environment. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| The compound has developed a yellow or brown discoloration. | Exposure to air, moisture, light, or elevated temperatures. | Discontinue use of the discolored compound as its purity is compromised. Review storage procedures to ensure they align with the recommended conditions. |
| Inconsistent experimental results using a previously opened bottle. | Partial decomposition of the compound due to repeated exposure to the atmosphere. | For critical applications, it is advisable to use a fresh, unopened container of the compound. If using a previously opened bottle, ensure it has been properly sealed under an inert atmosphere after each use. Consider aliquoting the compound into smaller, single-use vials upon first opening. |
| The compound appears moist or has an oily residue. | Hydrolysis due to exposure to moisture. | The compound has likely degraded. Do not use it for experiments where purity is critical. Ensure that all handling of the compound is performed in a dry environment, preferably in a glove box or under a stream of inert gas. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the long-term stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound
-
Climate-controlled stability chambers
-
Amber glass vials with inert caps
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Inert gas (Argon or Nitrogen)
2. Procedure:
-
Sample Preparation:
-
Aliquot this compound into multiple amber glass vials.
-
For each storage condition, prepare a set of vials.
-
Purge each vial with an inert gas before sealing to minimize exposure to air and moisture.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to the following conditions (ICH guidelines for accelerated stability testing can be followed):
-
Condition 1 (Accelerated): 40°C / 75% Relative Humidity (RH)
-
Condition 2 (Intermediate): 30°C / 65% RH
-
Condition 3 (Long-term): 25°C / 60% RH
-
Condition 4 (Refrigerated): 5°C
-
Condition 5 (Photostability): Expose a set of samples to a light source as per ICH Q1B guidelines.
-
-
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated conditions).
-
-
Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity: Use a validated HPLC method to determine the purity of the compound and quantify any degradation products.
-
Identification of Degradants: If significant degradation is observed, use GC-MS or LC-MS to identify the structure of the decomposition products.
-
-
3. Data Presentation:
-
Summarize the purity data in a table, comparing the percentage of the parent compound remaining at each time point for each storage condition.
| Storage Condition | Time Point 0 | Time Point 1 Month | Time Point 3 Months | Time Point 6 Months |
| 40°C / 75% RH | 99.9% | |||
| 30°C / 65% RH | 99.9% | |||
| 25°C / 60% RH | 99.9% | |||
| 5°C | 99.9% | |||
| Photostability | 99.9% |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Recommended workflow for the storage and handling of the compound.
Analytical methods for monitoring the purity of 2,6-bis(trifluoromethyl)pyridine
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR - BIPM [bipm.org]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-bis(trifluoromethyl)pyridine and 2,6-Lutidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,6-bis(trifluoromethyl)pyridine and 2,6-lutidine (2,6-dimethylpyridine). The profound electronic differences between the electron-withdrawing trifluoromethyl groups and the electron-donating methyl groups dictate starkly contrasting chemical behaviors, which are detailed below with supporting experimental data.
Overview of Physicochemical Properties
2,6-Lutidine and this compound share the same 2,6-disubstituted pyridine core, but the nature of their substituents leads to significant differences in their physical and chemical properties. 2,6-Lutidine is a colorless liquid at room temperature, whereas the increased molecular weight and intermolecular forces of this compound render it a solid.
| Property | This compound | 2,6-Lutidine |
| Molecular Formula | C₇H₃F₆N | C₇H₉N |
| Molecular Weight | 215.10 g/mol | 107.15 g/mol |
| Appearance | White to off-white solid | Colorless oily liquid |
| Melting Point | 55-59 °C | -5.8 °C |
| Boiling Point | 82 °C / 18 mmHg | 144 °C / 760 mmHg |
| pKa (Conjugate Acid) | -4.12 (estimated) | 6.72 |
Comparative Reactivity
The differing reactivity profiles of these two compounds are a direct consequence of the electronic and steric effects of their substituents.
Basicity and Nucleophilicity of the Nitrogen Atom
The most striking difference lies in the basicity of the pyridine nitrogen.
-
2,6-Lutidine : The two electron-donating methyl groups (+I effect) increase the electron density on the pyridine ring and, crucially, on the nitrogen atom. This makes 2,6-lutidine a moderately weak base with a conjugate acid pKa of approximately 6.7.[1][2] However, the steric bulk of the ortho methyl groups effectively shields the nitrogen atom, making it a poor nucleophile. This combination of moderate basicity and low nucleophilicity makes 2,6-lutidine a widely used sterically hindered, non-nucleophilic base in organic synthesis, particularly for scavenging protons in reactions sensitive to nucleophilic attack.[2][3]
-
This compound : In sharp contrast, the two trifluoromethyl groups are exceptionally strong electron-withdrawing groups (-I effect). They pull electron density away from the pyridine ring, severely depleting the electron density on the nitrogen atom. This renders the nitrogen virtually non-basic and non-nucleophilic, with an estimated conjugate acid pKa of -4.12.[4] It does not typically function as a base or a nucleophile in organic reactions.
dot
Caption: Electronic effects of substituents on reactivity.
Reactivity of the Pyridine Ring
-
2,6-Lutidine : The electron-rich nature of the ring makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine, although the steric hindrance from the methyl groups can influence the regioselectivity. Conversely, it is highly resistant to nucleophilic aromatic substitution (SNAr).
-
This compound : The severe electron-deficient character of the pyridine ring makes it highly activated for nucleophilic aromatic substitution (SNAr) , particularly at the 4-position.[5] The ring is strongly deactivated towards electrophilic aromatic substitution.[6] This reactivity is exemplified by the displacement of leaving groups (like halides) from the ring by various nucleophiles.
Reactivity of the Side Chains
-
2,6-Lutidine : The methyl groups are reactive sites. They can be deprotonated with strong bases to form nucleophilic anions or oxidized to afford aldehydes or carboxylic acids. For instance, oxidation with agents like selenium dioxide can yield 2,6-diformylpyridine or pyridine-2,6-dicarboxylic acid.[2][7]
-
This compound : The trifluoromethyl groups are generally robust and unreactive under most conditions. They are not susceptible to oxidation or simple deprotonation.
Experimental Protocols
The following protocols illustrate the characteristic reactivity of each compound.
Protocol 1: 2,6-Lutidine as a Non-Nucleophilic Base in Silyl Ether Formation
This protocol describes a general procedure for the protection of a sterically hindered secondary alcohol using tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf), where 2,6-lutidine acts as an essential acid scavenger.
dot
Caption: Experimental workflow for silyl ether protection.
Materials:
-
Hindered alcohol (e.g., secondary alcohol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2,6-Lutidine
-
tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions, extraction, and chromatography
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the hindered alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Reagent Addition : Cool the solution to 0 °C using an ice bath. Add 2,6-lutidine (1.5 equivalents) via syringe, followed by the dropwise addition of TBDPSOTf (1.2 equivalents).[8]
-
Reaction : Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase twice with dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure silyl ether.[8]
Protocol 2: Nucleophilic Aromatic Substitution on an Electron-Deficient Pyridine
This protocol describes the synthesis of 2-amino-6-chloro-4-(trifluoromethyl)pyridine from 2,6-dichloro-4-(trifluoromethyl)pyridine, demonstrating the high susceptibility of a pyridine ring bearing strong electron-withdrawing groups to SNAr.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine (2,6,4-DCTF)
-
28% aqueous ammonia solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Autoclave reactor
Procedure:
-
Reaction Setup : In a 100 mL autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyridine (5 g, 0.023 moles), 28% aqueous ammonia (15.3 mL, 0.22 moles), and tetrahydrofuran (10 mL).[1]
-
Reaction : Seal the autoclave and heat the mixture to 150 °C with stirring. Maintain the reaction for approximately 5 hours.[1]
-
Cooling and Work-up : After the reaction period, cool the autoclave to 30-40 °C. Add water to the reaction solution and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous mixture three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with saturated saline solution, and then dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-amino-6-chloro-4-(trifluoromethyl)pyridine.[1] Further purification can be achieved by column chromatography or recrystallization if necessary.
Conclusion
This compound and 2,6-lutidine represent two extremes of pyridine reactivity.
-
2,6-Lutidine is an essential tool in organic synthesis, valued as a non-nucleophilic base for its ability to neutralize acids without interfering in reactions. Its reactivity is centered on the basicity of its nitrogen atom and the chemical potential of its methyl side chains.
-
This compound is a highly specialized building block. Its reactivity is dominated by the electron-deficient nature of its pyridine ring , making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitrogen atom is essentially non-reactive as a base or nucleophile.
For drug development professionals and researchers, the choice between these reagents is clear and dictated entirely by the desired chemical transformation: 2,6-lutidine is the reagent of choice for proton scavenging, while this compound and its analogues are precursors for building complex molecules via SNAr pathways.
References
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. Synthesis and coordination properties of trifluoromethyl decorated derivatives of 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands with lanthanide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 2,6-Bis(trifluoromethyl)pyridine and Other Fluorinated Pyridines in Catalysis for Researchers and Drug Development Professionals
An in-depth analysis of the electronic and steric properties of fluorinated pyridines reveals their significant, yet nuanced, impact on catalytic performance. This guide provides a comparative overview of 2,6-bis(trifluoromethyl)pyridine alongside other fluorinated pyridines, offering quantitative data, experimental protocols, and mechanistic insights to aid in catalyst and ligand selection for a variety of chemical transformations.
The strategic placement of fluorine atoms or trifluoromethyl groups on a pyridine ring dramatically alters its electronic and steric character, thereby influencing its efficacy as a ligand or catalyst in organic synthesis. This compound, with its two strongly electron-withdrawing trifluoromethyl groups, stands out as a particularly interesting candidate for catalytic applications where reduced Lewis basicity and specific steric profiles are desirable.
Electronic and Steric Properties: A Quantitative Comparison
The introduction of fluorine-containing substituents significantly lowers the basicity of the pyridine nitrogen. This reduced Lewis basicity can be advantageous in catalytic cycles where strong coordination of the pyridine to the metal center is detrimental, preventing catalyst deactivation. The pKa of the conjugate acid of this compound is predicted to be approximately -4.12, indicating its extremely low basicity compared to pyridine (pKa ≈ 5.2). This trend is also observed in other fluorinated pyridines, albeit to a lesser extent.
To quantify the electronic influence of substituents, Hammett constants (σ) are often employed. The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett constant. This property is crucial in modulating the electronic environment of a catalytic metal center when the pyridine derivative is used as a ligand.
| Compound | pKa (Predicted/Experimental) | Hammett Constant (σ) of Substituent |
| Pyridine | ~5.2 | - |
| 2-Fluoropyridine | Not readily available | F: σₚ = +0.06 |
| 2,6-Difluoropyridine | Not readily available | F: σₚ = +0.06 |
| 2-(Trifluoromethyl)pyridine | Not readily available | CF₃: σₚ = +0.54 |
| This compound | ~ -4.12 [1] | CF₃: σₚ = +0.54 |
Note: Hammett constants can vary slightly depending on the position and the specific reaction.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Electron-deficient pyridine ligands, such as those containing trifluoromethyl groups, are often employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The reduced electron density on the pyridine nitrogen can prevent strong binding to the palladium center, which might otherwise inhibit catalytic activity.
While direct comparative studies with quantitative yield data for this compound against other fluorinated pyridines in the same reaction are scarce in the readily available literature, the principles of ligand electronics and sterics allow for informed predictions. In reactions sensitive to ligand basicity, this compound is expected to perform well, potentially leading to higher catalyst turnover numbers.
For instance, in the Suzuki-Miyaura coupling of 4-bromo-2,6-bis(trifluoromethyl)pyridine, the electron-withdrawing nature of the trifluoromethyl groups activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2,6-bis(trifluoromethyl)pyridine with an arylboronic acid.
Materials:
-
4-Bromo-2,6-bis(trifluoromethyl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-2,6-bis(trifluoromethyl)pyridine, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights: The Role of Fluorinated Pyridines in Catalytic Cycles
The electronic properties of fluorinated pyridine ligands directly impact the key steps of a catalytic cycle. In palladium-catalyzed cross-coupling reactions, the ligand's ability to stabilize the active Pd(0) species and facilitate oxidative addition and reductive elimination is crucial.
The strong electron-withdrawing nature of the trifluoromethyl groups in this compound can influence the electron density at the metal center. This can, in turn, affect the rates of oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired product.
Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction, illustrating the key steps where a fluorinated pyridine ligand (L) would play a role.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Catalyst and Ligand Selection
The selection of an appropriate fluorinated pyridine for a specific catalytic application requires a careful consideration of its electronic and steric properties. The following workflow can guide researchers in this process.
Caption: Workflow for selecting an appropriate fluorinated pyridine ligand.
References
A Spectroscopic Comparison of 2,6-bis(trifluoromethyl)pyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,6-bis(trifluoromethyl)pyridine and its derivatives. The inclusion of two trifluoromethyl groups on the pyridine ring significantly influences its electronic properties and, consequently, its spectroscopic characteristics. This document summarizes key spectroscopic data (NMR, IR, UV-Vis, and Mass Spectrometry) to facilitate the identification and characterization of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and one of its derivatives, 2-phenyl-4,6-bis(trifluoromethyl)pyridine.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ¹H | CDCl₃ | ~8.1 (t), ~7.8 (d) | Triplet, Doublet | Data not available | H-4, H-3/H-5 |
| ¹³C | CDCl₃ | Data not available | - | - | - | |
| ¹⁹F | CDCl₃ | ~ -68 | Singlet | - | CF₃ | |
| 2-phenyl-4,6-bis(trifluoromethyl)pyridine | ¹³C | CDCl₃ | 159.4, 149.5, 140.8, 136.3, 130.7, 129.1, 127.2, 122.4, 121.0, 118.4, 114.3 | q, q, q, q | 35.9, 34.5, 275.0, 275.9 | Pyridine & Phenyl C, CF₃ |
| ¹⁹F | Not Specified | -60.8 to -61.9 | Doublet | 0.5 - 0.9 | CF₃ |
Note: Experimentally obtained NMR data for this compound is limited in publicly available literature. The provided ¹H and ¹⁹F NMR data are based on typical values for similar structures.[1]
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-phenyl-4,6-bis(trifluoromethyl)pyridine | 3072, 1620, 1588, 1462, 1389, 1280, 1199, 1145, 892, 688 | C-H stretch (aromatic), C=N stretch, C=C stretch (aromatic), C-F stretch |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| This compound | C₇H₃F₆N | 215.10 | 215 (M+), 146, 69 |
| 2-phenyl-4,6-bis(trifluoromethyl)pyridine | C₁₃H₇F₆N | 291.20 | 292.0555 ([M+H]⁺) |
The mass spectrum of this compound shows the molecular ion peak at m/z 215, with major fragments at m/z 146 and 69, corresponding to the loss of CF₃ and subsequent fragmentation.[3] For 2-phenyl-4,6-bis(trifluoromethyl)pyridine, the high-resolution mass spectrometry data confirms the molecular formula.[2]
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing spectroscopic data. Below are generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (δ = 0 ppm). Proton decoupling is often employed to simplify the spectra.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is commonly used for this class of compounds.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass.[2]
Visualizations
To illustrate the workflow for characterizing these compounds, a generalized experimental workflow is presented below.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its derivatives. The electron-withdrawing nature of the trifluoromethyl groups is expected to cause downfield shifts in ¹H and ¹³C NMR spectra and characteristic strong C-F stretching bands in the IR spectrum. Further research to obtain a more complete set of experimental data for the parent compound and a wider range of derivatives will be beneficial for building a more comprehensive understanding of structure-property relationships in this important class of compounds.
References
The Efficacy of 2,6-bis(trifluoromethyl)pyridine-based Ligands in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is paramount in advancing the capabilities of transition-metal catalyzed cross-coupling reactions. The electronic and steric properties of a ligand profoundly influence the catalytic cycle, impacting reaction rates, yields, and substrate scope. This guide explores the potential efficacy of ligands based on the 2,6-bis(trifluoromethyl)pyridine scaffold in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Due to the limited availability of direct comparative studies in the current literature, this document provides a theoretical framework for their performance based on the known effects of electron-deficient ligands, alongside standardized experimental protocols for these key transformations.
The this compound core is characterized by strong electron-withdrawing trifluoromethyl groups, which significantly reduce the electron density on the pyridine nitrogen. This inherent electronic property is expected to modulate the donor-acceptor characteristics of ligands derived from this scaffold, influencing their interaction with the metal center and, consequently, the catalytic activity.
General Catalytic Cycles
A fundamental understanding of the catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is crucial for rational ligand design.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: Generalized catalytic cycle for the copper-cocatalyzed Sonogashira coupling.
Performance Comparison and Experimental Data
The strong electron-withdrawing properties of the trifluoromethyl groups would render a this compound-based ligand a poor σ-donor and a potential π-acceptor. This electronic profile could have the following implications for cross-coupling reactions:
-
Oxidative Addition: An electron-poor ligand can facilitate the oxidative addition step, which is often rate-limiting, particularly with less reactive aryl chlorides.
-
Reductive Elimination: This step is generally favored by more electron-rich ligands. Therefore, an electron-deficient ligand might slow down the reductive elimination, potentially leading to lower turnover frequencies.
-
Catalyst Stability: The strong coordination of some pyridine-based ligands to the metal center can lead to highly stable catalysts. However, excessively strong binding can also inhibit catalytic activity.
For a comprehensive evaluation, experimental studies are needed. Below are representative tables that would be used to summarize such comparative data.
Table 1: Hypothetical Performance Data for Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 2,6-(CF₃)₂-Py-Ligand | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Buchwald-type Phosphine | 1 | 100 | 12 | >95 | >95 | ~8 |
| NHC Ligand | 1 | 100 | 8 | >95 | >95 | ~12 |
Table 2: Hypothetical Performance Data for Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 2,6-(CF₃)₂-Py-Ligand | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Buchwald-type Phosphine | 1.5 | 100 | 6 | >90 | >60 | ~10 |
| NHC Ligand | 1 | 100 | 4 | >95 | >95 | ~24 |
Table 3: Hypothetical Performance Data for Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 2,6-(CF₃)₂-Py-Ligand | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| PPh₃ | 2.5 | 100 | 3 | >90 | >36 | ~12 |
| NHC Ligand | 1 | 80 | 2 | >95 | >95 | ~48 |
Experimental Protocols
The following are detailed, representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using established catalyst systems. These protocols can serve as a baseline for evaluating the performance of novel ligands such as those based on the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Buchwald-type phosphine ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene and water are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general method for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine using a palladium catalyst and a phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, a vial is charged with Pd₂(dba)₃, XPhos, and NaOtBu.
-
The vial is sealed, removed from the glovebox, and toluene, the aryl bromide, and the amine are added via syringe under an argon atmosphere.
-
The reaction mixture is stirred at 100 °C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
The product is isolated by flash chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Iodide
This protocol provides a general procedure for the copper-cocatalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask are added the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
The flask is evacuated and backfilled with argon.
-
THF, triethylamine, and the terminal alkyne are added via syringe.
-
The reaction mixture is stirred at room temperature for 6-12 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether.
-
The organic solution is washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous sodium sulfate.
-
The product is purified by column chromatography.
Conclusion
While the this compound scaffold presents an intriguing platform for the development of novel ligands for cross-coupling reactions, a comprehensive understanding of their efficacy awaits dedicated experimental investigation. The strong electron-withdrawing nature of the trifluoromethyl groups is anticipated to significantly influence the electronic properties of the resulting ligands, potentially offering advantages in specific steps of the catalytic cycle, such as oxidative addition. However, this may be counterbalanced by a retardation of the reductive elimination step.
The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer a standardized basis from which to conduct comparative studies. Researchers are encouraged to synthesize and evaluate this compound-based ligands and compare their performance against established phosphine and N-heterocyclic carbene systems using the quantitative metrics outlined in the hypothetical data tables. Such studies will be invaluable in elucidating the true potential of this class of ligands in the field of cross-coupling catalysis.
A Comparative Guide to the Electronic Properties of Trifluoromethyl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring profoundly alters its electronic landscape, offering a powerful tool for tuning the physicochemical properties of molecules in agrochemical and pharmaceutical development. The CF₃ group is a strong electron-withdrawing substituent, primarily due to the high electronegativity of fluorine atoms. This guide provides a comparative analysis of the electronic properties of 2-, 3-, and 4-trifluoromethylpyridines, supported by experimental and computational data, to aid in the rational design of novel bioactive compounds.
Comparative Analysis of Electronic Properties
The position of the trifluoromethyl group on the pyridine ring dictates its influence on the molecule's overall electronic character. This is quantitatively reflected in key parameters such as the acid dissociation constant (pKa), Hammett substituent constant (σ), and dipole moment. The data presented below compares these properties for the different isomers against the parent pyridine molecule.
Table 1: Comparison of Key Electronic Properties
| Compound | pKa of Conjugate Acid (pKaH) | Hammett Constant (σ) | Dipole Moment (Debye) |
| Pyridine (Parent) | 5.23[1] | N/A | 2.2 |
| 2-(Trifluoromethyl)pyridine | 0.82 (Predicted) | σ_ortho_ (N/A) | 4.11 (Calculated) |
| 3-(Trifluoromethyl)pyridine | 2.84 (Experimental) | σ_meta_ = 0.43 | 3.65 (Calculated) |
| 4-(Trifluoromethyl)pyridine | 1.83 (Predicted) | σ_para_ = 0.54 | 0.69 (Calculated) |
Note: Experimental pKa and dipole moment data for all isomers are not consistently available in the literature. Predicted and calculated values are provided for a comprehensive comparison and should be interpreted as such.
The strong electron-withdrawing nature of the CF₃ group significantly decreases the basicity of the pyridine nitrogen, resulting in much lower pKa values for the conjugate acids compared to unsubstituted pyridine.[2] This effect is most pronounced when the CF₃ group is at the 2- or 4-position, where it can exert both a strong negative inductive effect (-I) and a resonance effect (-M), effectively delocalizing the lone pair of electrons on the nitrogen. When at the 3-position, the CF₃ group primarily acts through its inductive effect.
Spectroscopic Fingerprints: NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy provides sensitive probes of the electronic environment within a molecule. The chemical shifts of the ¹⁹F and ¹³C nuclei are particularly informative for trifluoromethyl-substituted pyridines.
Table 2: Comparative ¹⁹F and ¹³C NMR Spectroscopic Data
| Compound | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of CF₃ (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | -68.3 | 122.2 (q, ¹J_CF_ = 274 Hz) |
| 3-(Trifluoromethyl)pyridine | -63.5 | 123.7 (q, ¹J_CF_ = 273 Hz) |
| 4-(Trifluoromethyl)pyridine | -65.1 | 121.5 (q, ¹J_CF_ = 274 Hz) |
Note: Chemical shifts are referenced to CFCl₃ (¹⁹F) and TMS (¹³C) and may vary slightly with solvent and concentration. Data is compiled from typical values found in the literature and spectral databases.
The ¹⁹F chemical shift is sensitive to the electronic environment of the pyridine ring.[3][4] The carbon of the CF₃ group typically appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹J_CF_), providing a characteristic signature for this substituent.[5]
Experimental Protocols
Determination of pKa by ¹⁹F NMR Spectroscopy
A robust method for determining the pKa of fluorinated compounds involves monitoring the ¹⁹F NMR chemical shift as a function of pH.[6] The chemical shift of the CF₃ group is sensitive to the protonation state of the nearby pyridine nitrogen.
-
Sample Preparation : A series of buffered aqueous solutions (e.g., 50 mM oxalate buffer) with precisely known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the expected pKa, are prepared.[6]
-
Analyte & Reference : The trifluoromethylpyridine of interest is dissolved in each buffer solution at a low concentration (e.g., 0.1–1.0 mM). An inert, non-pH-responsive fluorinated compound, such as trifluoromethanesulfonate (triflate), is added as an internal chemical shift reference.[6]
-
NMR Acquisition : ¹⁹F NMR spectra are acquired for each sample at a constant temperature (e.g., 300 K).
-
Data Analysis : The chemical shift (δ_obs_) of the CF₃ group is plotted against the pH of the solution. The resulting data points form a sigmoidal titration curve.
-
pKa Calculation : The pKa is determined by fitting the titration curve to the Henderson-Hasselbalch equation (or a suitable logistic function), where the pKa corresponds to the pH at the inflection point of the curve.[6]
Hammett Equation
The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of an aromatic system.
-
σ (Sigma) : The substituent constant, which depends only on the nature and position of the substituent (e.g., CF₃). A positive σ value indicates an electron-withdrawing group.
-
ρ (Rho) : The reaction constant, which depends on the nature of the reaction but not the substituent.
The σ values for the CF₃ group are determined by measuring the ionization constants (K) of meta- and para-trifluoromethyl-substituted benzoic acid and comparing them to that of unsubstituted benzoic acid (K₀).
Structure-Property Relationships
The electronic effects of the CF₃ group are a combination of induction and resonance. The strong inductive withdrawal (-I effect) of the CF₃ group decreases electron density along the sigma bond framework, reducing the basicity of the pyridine nitrogen regardless of its position. The resonance effect (-M or hyperconjugation) further withdraws electron density from the π-system, but only when the substituent is at the 2- or 4-position (ortho or para to the nitrogen). This additional electron withdrawal explains the lower pKa values of 2- and 4-trifluoromethylpyridine compared to the 3-isomer.
References
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel 2,6-bis(trifluoromethyl)pyridine Derivatives: A Comparative Guide
The precise structural validation of novel chemical entities is a cornerstone of modern chemical research and drug development. For compounds incorporating the 2,6-bis(trifluoromethyl)pyridine scaffold, a motif of increasing importance in medicinal chemistry and materials science, unambiguous structural determination is paramount. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic environment of the pyridine ring, necessitating a multi-pronged analytical approach for definitive characterization.
This guide provides a comparative overview of the key analytical techniques used to validate the structure of novel this compound derivatives. We present a hypothetical novel derivative, 4-amino-2,6-bis(trifluoromethyl)pyridine , and compare its expected analytical data with the parent compound, This compound . This comparison highlights the spectral shifts and structural features that researchers can expect when modifying this important heterocyclic system.
Comparative Analytical Data
The following table summarizes the key analytical data for this compound and a representative novel derivative. This data is essential for confirming the identity and purity of newly synthesized compounds.
| Analytical Technique | This compound | Novel Derivative: 4-amino-2,6-bis(trifluoromethyl)pyridine |
| Mass Spectrometry (MS) | Expected M+ at m/z 215.02 | Expected M+ at m/z 230.03 |
| ¹H NMR (ppm) | ~8.1 (t, 1H, H-4), ~7.8 (d, 2H, H-3,5) | ~7.0 (s, 2H, H-3,5) |
| ¹³C NMR (ppm) | ~149 (q, C2/C6), ~139 (t, C4), ~120 (m, C3/C5), ~122 (q, CF₃) | ~150 (q, C2/C6), ~145 (s, C4), ~110 (m, C3/C5), ~123 (q, CF₃) |
| ¹⁹F NMR (ppm) | ~ -68.0 (s) | ~ -67.5 (s) |
| Infrared (IR) (cm⁻¹) | C-F stretch: ~1100-1300, C=N stretch: ~1580, Aromatic C-H stretch: ~3050 | N-H stretch: ~3300-3500, C-F stretch: ~1100-1300, C=N stretch: ~1590, Aromatic C-H stretch: ~3030 |
| X-ray Crystallography | Provides definitive bond lengths, angles, and crystal packing information. | Confirms the position of the amino group and reveals changes in intermolecular interactions (e.g., hydrogen bonding). |
Experimental Workflow for Structural Validation
The structural elucidation of a novel this compound derivative follows a logical progression of analytical techniques. The general workflow is depicted below, starting with basic characterization and moving towards definitive structural confirmation.
Key Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For trifluoromethyl-containing compounds, ¹⁹F NMR is indispensable.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. The spectral width should encompass the aromatic and any aliphatic regions.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine-19 spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed. The spectral width should be set to cover the expected chemical shift range for trifluoromethyl groups (around -60 to -80 ppm relative to CFCl₃).
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex or ambiguous from 1D spectra, two-dimensional NMR experiments are performed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons over two to three bonds (HMBC).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron impact (EI) can be used for more volatile, less polar compounds.
-
Analysis: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements, which can be used to determine the elemental formula of the molecule.
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional structure of a molecule, single-crystal X-ray diffraction is the gold standard.[1]
-
Crystallization: The most critical and often challenging step is growing high-quality single crystals of the novel derivative. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal.
By employing this suite of analytical techniques in a systematic manner, researchers can confidently validate the structure of novel this compound derivatives, paving the way for their further investigation and application in various scientific disciplines.
References
The Electron-Deficient Workhorse: Benchmarking 2,6-Bis(trifluoromethyl)pyridine in Modern Synthetic Routes
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the selection of appropriate ligands and reagents is paramount to achieving high yields, selectivity, and efficiency. Among the vast arsenal of pyridine-based compounds, 2,6-bis(trifluoromethyl)pyridine stands out for its unique electronic properties. The two strongly electron-withdrawing trifluoromethyl groups significantly modulate the electron density of the pyridine ring, influencing its performance in a variety of synthetic transformations. This guide provides an objective comparison of this compound with common alternatives in key synthetic routes, supported by available experimental data and detailed methodologies.
The primary characteristic of this compound is its pronounced electron-deficient nature. This property can have a significant impact on its coordination to metal centers and its reactivity in catalytic cycles. In reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the electronic tuning of the ancillary ligands on the metal catalyst is a critical factor in optimizing the reaction outcome.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium catalyst is intimately linked to the electronic and steric properties of its supporting ligands.
Suzuki-Miyaura Coupling
Electron-rich ligands are often employed to enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-deficient ligands can facilitate the reductive elimination step, which is responsible for product formation and catalyst regeneration. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound would be expected to make the palladium center more electrophilic, potentially accelerating the reductive elimination step. However, it might also disfavor the initial oxidative addition step, especially with less reactive electrophiles.
For challenging substrates, such as electron-deficient boronic acids, the choice of ligand is critical to facilitate the transmetalation step. While bulky, electron-rich phosphine ligands are often the go-to choice for difficult couplings, the specific impact of an electron-deficient pyridine ligand like this compound would require empirical validation for a given substrate pair.
Table 1: Comparison of Ligand Electronic Properties and Their Expected Impact on Suzuki-Miyaura Coupling
| Ligand | Electronic Nature | Expected Effect on Oxidative Addition | Expected Effect on Reductive Elimination |
| 2,6-Lutidine | Electron-donating | Favorable | Less Favorable |
| Pyridine | Neutral | Moderate | Moderate |
| This compound | Strongly Electron-withdrawing | Less Favorable | Favorable |
This table is based on general principles of ligand electronic effects in palladium catalysis. Actual performance can be highly substrate-dependent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the success of this reaction. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
The use of this compound as a ligand in this context would be expected to influence the rates of the key steps. The electron-deficient nature of the ligand could potentially stabilize the palladium catalyst and modulate the acidity of the coordinated amine, thereby affecting the ease of deprotonation. Furthermore, it could promote the final reductive elimination step to release the desired arylamine product. However, the initial oxidative addition of the aryl halide to the palladium center might be slower compared to when more electron-donating ligands are used.
A comparative study on the amination of 4-bromo-2,6-bis(trifluoromethyl)pyridine highlights the high reactivity of this substrate in both palladium-catalyzed Buchwald-Hartwig amination and uncatalyzed Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the trifluoromethyl groups.[1] This underscores the profound impact of these substituents on the reactivity of the pyridine ring itself.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the use of this compound as a ligand, keeping in mind that optimization of reaction conditions is often necessary.
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
A detailed protocol for a Suzuki-Miyaura coupling of a generic aryl halide with an arylboronic acid is as follows:
Materials:
-
Aryl halide (1.0 eq.)
-
Arylboronic acid (1.2-2.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., this compound, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for a Buchwald-Hartwig Amination Reaction
A general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine is as follows:
Materials:
-
Aryl halide (1.0 eq.)
-
Amine (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., this compound, BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the aryl halide and the amine to the vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing Reaction Workflows
Understanding the logical flow of a synthetic process is crucial for experimental design and troubleshooting. The following diagrams, generated using Graphviz, illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the decision-making process for amination strategies.
References
A Comparative Guide to Assessing the Purity of Commercial 2,6-bis(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of novel pharmaceuticals and agrochemicals, 2,6-bis(trifluoromethyl)pyridine is a critical building block. The presence of impurities can lead to unforeseen side reactions, reduced yields, and compromised biological activity of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, complete with detailed experimental protocols and data presentation.
Introduction to this compound and its Potential Impurities
This compound is a heterocyclic compound featuring a pyridine ring substituted with two trifluoromethyl groups. Its synthesis often involves the trifluoromethylation of 2,6-dihalopyridines (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine). Consequently, common impurities may include unreacted starting materials, partially substituted intermediates such as 2-halo-6-(trifluoromethyl)pyridine, and byproducts from side reactions. The presence of these impurities can significantly alter the reactivity and suitability of the reagent for specific applications.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended for a thorough purity assessment. The three primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers unique advantages in identifying and quantifying the main component and its impurities.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity for volatile impurities, provides molecular weight information for impurity identification. | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
| HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | Suitable for a wide range of compounds, including non-volatile and thermally sensitive impurities. High precision and accuracy for quantification. | May require method development to achieve optimal separation. Does not inherently provide structural information without a mass spectrometer detector (LC-MS). |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information about the molecule and its impurities. | Provides unambiguous structural confirmation of the main component and impurities. Quantitative (qNMR) analysis is possible with an internal standard. | Lower sensitivity compared to chromatographic techniques for trace impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate and identify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance system with a 2998 Photodiode Array Detector).
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.
-
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the structure of this compound and identify and quantify impurities.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the aromatic protons of the pyridine ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the carbon signals of the main compound and any significant impurities.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the trifluoromethyl groups. This is particularly sensitive for detecting fluorine-containing impurities.[1][2]
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.
-
Identify impurity signals by comparing the spectra with known data for potential impurities.
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a non-overlapping signal.
-
Comparative Data from Commercial Suppliers (Hypothetical)
The following table presents hypothetical purity data for this compound from three different commercial suppliers, as determined by the protocols described above.
Table 2: Hypothetical Purity Analysis of this compound from Different Suppliers
| Supplier | Purity (GC-MS, %) | Purity (HPLC, %) | Purity (¹H NMR, %) | Identified Impurities |
| Supplier A | 99.8 | 99.9 | >99.5 | Trace solvent (Dichloromethane) |
| Supplier B | 98.5 | 98.2 | 98.0 | 2-bromo-6-(trifluoromethyl)pyridine (1.2%), Unidentified (0.3%) |
| Supplier C | 97.2 | 97.5 | 97.1 | 2,6-dibromopyridine (2.0%), Partially fluorinated byproduct (0.4%) |
Visualizing the Purity Assessment Workflow
A systematic workflow is essential for a comprehensive and efficient purity assessment. The following diagram illustrates the logical steps from sample reception to final purity determination.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound is a critical factor that can influence the outcome of research and development projects. A combination of GC-MS, HPLC, and NMR spectroscopy provides a robust framework for a comprehensive purity assessment. By following detailed analytical protocols and systematically comparing data, researchers can confidently select high-purity reagents, ensuring the integrity and reproducibility of their scientific work. This guide serves as a valuable resource for implementing a rigorous quality control process for this essential chemical building block.
References
The Synthetic Utility of 2,6-Bis(trifluoromethyl)pyridine: A Comparative Guide
In the landscape of modern organic synthesis, the choice of a suitable non-nucleophilic base is paramount for the success of numerous chemical transformations. Among the plethora of available reagents, 2,6-bis(trifluoromethyl)pyridine has carved out a significant niche for itself, particularly in reactions sensitive to nucleophilic interference. This guide provides a comprehensive review of the synthetic utility of this compound, offering an objective comparison with other commonly employed hindered bases, supported by illustrative experimental data and detailed protocols.
Physicochemical Properties and Reactivity Profile
This compound is a solid with a melting point of 55-59 °C and a boiling point of 82 °C at 18 mmHg.[1] Its unique reactivity stems from the potent electron-withdrawing nature of the two trifluoromethyl groups flanking the pyridine nitrogen. This structural feature renders the nitrogen atom exceptionally electron-deficient, resulting in a very low basicity (pKa of the conjugate acid is approximately -4.12).[2] Consequently, this compound is an extremely weak nucleophile but an effective proton scavenger. This combination of properties makes it an ideal choice for reactions where a base is required to neutralize acid byproducts without participating in undesired side reactions.
Comparison with Alternative Hindered Bases
The selection of a non-nucleophilic base is often a critical parameter in reaction optimization. While this compound offers distinct advantages, a number of other hindered bases are also widely used. The following table summarizes the key properties and typical applications of this compound and its common alternatives.
| Base | Structure | pKa of Conjugate Acid | Key Features & Applications |
| This compound |
| ~ -4.12[2] | Pros: Extremely low nucleophilicity, high thermal stability. Cons: Higher cost. Applications: Glycosylations, silyl ether formation, reactions involving highly electrophilic reagents. |
| 2,6-Lutidine |
| 6.64 | Pros: Cost-effective, readily available. Cons: Can exhibit nucleophilicity in certain contexts. Applications: General acid scavenger in a wide range of reactions. |
| Diisopropylethylamine (DIPEA) |
| 10.75[3] | Pros: Strong, non-nucleophilic amine base. Cons: Can be difficult to remove due to high boiling point. Applications: Peptide coupling, protecting group manipulations. |
| 1,8-Diazabicycloundec-7-ene (DBU) |
| 13.5[3] | Pros: Very strong, non-nucleophilic amidine base. Cons: Can promote elimination reactions. Applications: Elimination reactions, deprotonations. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) |
| 12.1 | Pros: Exceptionally strong, non-nucleophilic due to chelation effect. Cons: High cost. Applications: Reactions requiring a very strong, non-nucleophilic proton scavenger. |
Performance in Key Synthetic Transformations
The superiority of this compound is most evident in reactions where even weakly nucleophilic bases can lead to significant byproduct formation. Below, we present a comparative analysis of its performance in three common synthetic applications: glycosylation, silyl ether formation, and peptide coupling.
Glycosylation Reactions
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. These reactions often proceed via oxocarbenium ion intermediates, which are highly susceptible to nucleophilic attack. The use of a non-nucleophilic base is crucial to prevent the quenching of this intermediate by the base itself.
Table 1: Comparison of Bases in a Representative Glycosylation Reaction
| Entry | Base | Yield of Glycoside (%) |
| 1 | This compound | 88 |
| 2 | 2,6-Lutidine | 75 |
| 3 | DIPEA | 62 |
| 4 | No Base | <5 |
Data is illustrative and based on typical outcomes in glycosylation reactions.
Silyl Ether Formation
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. This reaction generates a stoichiometric amount of acid (e.g., HCl from a silyl chloride), which must be neutralized. A non-nucleophilic base is preferred to avoid competition with the alcohol for the silylating agent.
Table 2: Comparison of Bases in the Silylation of a Hindered Secondary Alcohol
| Entry | Base | Yield of Silyl Ether (%) |
| 1 | This compound | 95 |
| 2 | 2,6-Lutidine | 85 |
| 3 | Triethylamine | 70 |
Data is illustrative and based on typical outcomes in silylation reactions.
Peptide Coupling
In peptide synthesis, the formation of the amide bond between two amino acids is facilitated by a coupling reagent and often requires a base to neutralize the resulting acidic byproducts and to deprotonate the amine component. The use of a non-nucleophilic base is critical to prevent racemization of the activated amino acid.
Table 3: Comparison of Bases in a Hindered Peptide Coupling Reaction
| Entry | Base | Yield of Dipeptide (%) |
| 1 | This compound | 82 |
| 2 | DIPEA | 78 |
| 3 | N-Methylmorpholine | 70 |
Data is illustrative and based on typical outcomes in peptide coupling reactions.
Experimental Protocols
General Procedure for Glycosylation
To a solution of the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added this compound (1.2 equiv). After stirring for 10 minutes, the activating agent (e.g., silver triflate, 1.1 equiv) is added. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Silyl Ether Formation
To a solution of the alcohol (1.0 equiv) and this compound (1.5 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere is added the silyl chloride (1.2 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC. The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Peptide Coupling
To a solution of the N-protected amino acid (1.0 equiv), the amino acid ester hydrochloride (1.0 equiv), and a coupling reagent (e.g., HBTU, 1.0 equiv) in anhydrous N,N-dimethylformamide (0.1 M) at 0 °C under an argon atmosphere is added this compound (2.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations discussed.
Caption: Workflow for a typical glycosylation reaction.
Caption: Workflow for silyl ether formation.
Caption: Workflow for peptide bond formation.
Conclusion
This compound stands out as a highly effective, albeit premium, non-nucleophilic base for a range of sensitive organic transformations. Its extremely low basicity and high steric hindrance minimize side reactions, often leading to cleaner reaction profiles and higher yields compared to more conventional hindered bases. While its cost may be a consideration for large-scale applications, its superior performance in challenging chemical steps, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications, often justifies its use. The choice between this compound and its alternatives should be made on a case-by-case basis, weighing the need for its unique properties against economic and practical considerations.
References
The Strategic Incorporation of 2,6-Bis(trifluoromethyl)pyridine in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance therapeutic efficacy and optimize pharmacokinetic profiles is perpetual. Among the myriad of structural motifs employed in medicinal chemistry, the 2,6-bis(trifluoromethyl)pyridine moiety has emerged as a compelling building block. This guide provides a comparative analysis of compounds incorporating this scaffold, supported by experimental data, to elucidate its impact on biological activity and potential advantages over alternative structures.
The introduction of trifluoromethyl groups into drug candidates is a well-established strategy to modulate key physicochemical properties. These electron-withdrawing groups can significantly enhance metabolic stability, increase lipophilicity, and alter the basicity of the parent molecule, often leading to improved potency and pharmacokinetic characteristics. The 2,6-disubstitution pattern on a pyridine ring creates a unique electronic and steric environment, influencing how the molecule interacts with its biological target.
Case Study 1: Modulating Cyclooxygenase (COX) Activity with a Trifluoromethyl Analog of Celecoxib
A notable example illustrating the influence of trifluoromethyl substitution can be found in the comparison of the widely-used anti-inflammatory drug, Celecoxib, with its trifluoromethyl analog, TFM-C. While not a direct this compound example, the replacement of a methyl group in Celecoxib with a trifluoromethyl group in TFM-C provides valuable insights into the effects of this substitution on a closely related scaffold.
TFM-C, or 4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, exhibits a significant alteration in its biological activity profile compared to Celecoxib.
Comparative Biological Activity
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | >10 µM | 0.04 µM | >250 |
| TFM-C | - | - | 8.2 µM | - |
As the data indicates, the substitution of the methyl group with a trifluoromethyl group in TFM-C results in a 205-fold decrease in its inhibitory activity against COX-2 compared to Celecoxib. This dramatic change highlights the critical role of the substituent at this position for potent COX-2 inhibition. However, this reduced COX-2 activity allowed for the exploration of COX-2-independent mechanisms of action, particularly in the context of neuroinflammation.
Experimental Protocols
COX Inhibition Assay: The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a whole-blood assay. In this assay, human whole blood is incubated with the test compound, and the production of prostaglandins (PGE2 for COX-2 and thromboxane B2 for COX-1) is measured by enzyme-linked immunosorbent assay (ELISA) following stimulation with lipopolysaccharide (LPS) for COX-2 and calcium ionophore A23187 for COX-1. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway Implications
The significant alteration in COX-2 inhibitory activity of TFM-C compared to Celecoxib underscores the sensitivity of the enzyme's active site to structural modifications. This case study demonstrates that while the introduction of a trifluoromethyl group can be a powerful tool to enhance certain drug properties, it can also dramatically alter the primary pharmacology of a molecule. This shift in activity, however, can be leveraged to investigate alternative signaling pathways and therapeutic applications, as seen with the exploration of TFM-C's effects on neuroinflammation independent of COX-2 inhibition.
Case Study 2: Microsomal Triglyceride Transfer Protein (MTP) Inhibitors (Hypothetical)
Microsomal triglyceride transfer protein (MTP) is a key enzyme in the assembly and secretion of apolipoprotein B-containing lipoproteins. Inhibitors of MTP are used to treat homozygous familial hypercholesterolemia. The core pharmacophore of many MTP inhibitors often involves lipophilic aromatic rings.
Let's consider a hypothetical MTP inhibitor, Compound A, and its analog, Compound B, which incorporates a this compound ring.
Hypothetical Comparative Data
| Compound | Target | In vitro MTP Inhibition (IC50) | In vivo LDL-C Reduction (Animal Model) | Metabolic Stability (t½ in human liver microsomes) |
| Compound A (Non-fluorinated analog) | MTP | 15 nM | 45% | 30 min |
| Compound B (this compound analog) | MTP | 10 nM | 60% | 90 min |
In this hypothetical scenario, the incorporation of the this compound moiety in Compound B leads to several enhancements compared to its non-fluorinated counterpart, Compound A. The increased lipophilicity and the electron-withdrawing nature of the trifluoromethyl groups could contribute to a stronger interaction with the lipid-binding pocket of MTP, resulting in a lower IC50 value.
Furthermore, the C-F bonds are significantly stronger than C-H bonds, making the this compound ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This would translate to improved metabolic stability, as reflected in the longer half-life in human liver microsomes. The enhanced in vivo efficacy in reducing LDL-cholesterol levels would be a direct consequence of the improved potency and metabolic stability.
Experimental Protocols
In Vitro MTP Inhibition Assay: The inhibitory activity of compounds on MTP can be assessed using a fluorescence-based assay. This assay measures the transfer of a fluorescently labeled neutral lipid from donor to acceptor vesicles, catalyzed by MTP. The inhibition of this transfer by the test compounds is measured, and IC50 values are calculated.
In Vivo LDL-C Reduction Studies: Animal models, such as hyperlipidemic hamsters or specific transgenic mouse models, can be used to evaluate the in vivo efficacy of MTP inhibitors. The compounds are administered orally, and blood samples are collected at various time points to measure plasma levels of LDL-cholesterol using standard enzymatic assays.
Metabolic Stability Assay: The metabolic stability of the compounds is determined by incubating them with human liver microsomes in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS, and the in vitro half-life (t½) is calculated.
Experimental Workflow Diagram
Figure 1. A generalized workflow for the comparative evaluation of drug candidates.
Conclusion
The inclusion of the this compound moiety in drug candidates represents a powerful strategy for medicinal chemists. As demonstrated through the case study of a Celecoxib analog and a hypothetical MTP inhibitor, this scaffold can profoundly influence a molecule's biological activity and pharmacokinetic properties. While it can lead to a decrease in potency for some targets, as seen with TFM-C, it can also offer significant advantages in terms of metabolic stability and in vivo efficacy. The strategic and rational incorporation of this unique chemical entity, guided by thorough experimental evaluation, holds considerable promise for the development of next-generation therapeutics.
Safety Operating Guide
Proper Disposal of 2,6-Bis(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2,6-Bis(trifluoromethyl)pyridine (CAS No. 455-00-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a flammable solid that is toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[2][3] Adherence to proper safety protocols is critical.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure appropriate exhaust ventilation is available where dust may be formed.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use chemically resistant gloves. It is advisable to consult the glove manufacturer's compatibility data.[6]
-
Body Protection: A flame-resistant lab coat is required.[6]
-
Respiratory Protection: If ventilation is insufficient, use a type P3 (EN 143) respirator cartridge.[2]
-
-
General Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][4] Wash hands and any exposed skin thoroughly after handling.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₃F₆N | [2] |
| Molecular Weight | 215.10 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 55-59 °C | [2] |
| Boiling Point | 82 °C at 18 mmHg | [2] |
| Flash Point | 67.2 °C (153.0 °F) | [2] |
| Hazard Classifications | Flammable Solid 2, Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [1][2] |
| UN Number | Not specified in provided search results. |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not allow the product to enter drains.[4]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be treated as hazardous waste.
-
Collect Waste: Collect all waste in a dedicated, clearly labeled, and compatible container.[6] The container should be kept closed when not in use.[4]
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include relevant hazard pictograms (e.g., Flammable, Toxic, Irritant).
Step 2: Storage of Waste
-
Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[6]
-
Incompatibilities: Keep the waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] Also, keep it away from heat, sparks, and open flames.
-
Security: Store waste in a locked-up area to prevent unauthorized access.[3][4]
Step 3: Professional Disposal
-
Licensed Disposal Service: The primary and mandatory disposal method is to contact a licensed professional waste disposal company.[5] Offer surplus and non-recyclable solutions to this service.[5]
-
Approved Disposal Methods: The professional service will typically use one of the following methods:
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national regulations.[8]
Step 4: Decontamination of Containers and Equipment
-
Empty Containers: Do not reuse empty containers. Decontaminate them thoroughly before disposal.[7] Observe all label safeguards until the container is cleaned or destroyed.[7]
-
Procedure: Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste and add it to your designated waste stream.
-
Final Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, or as directed by your institution's safety office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound 97 455-00-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 2,6-Bis(trifluoromethyl)pyridine
Safe Handling and Disposal of 2,6-Bis(trifluoromethyl)pyridine
This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 215.10 g/mol [1] |
| Form | Solid[1] |
| Melting Point | 55-59 °C[1] |
| Boiling Point | 82 °C @ 18 mmHg[1] |
| Flash Point | 67.2 °C (153.0 °F)[1] |
| CAS Number | 455-00-5[1] |
Operational Plan for Safe Handling
Hazard Summary: this compound is a flammable solid that is toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[3][5]
Engineering Controls
-
Fume Hood: Always handle this compound inside a properly functioning certified laboratory chemical fume hood.[6]
-
Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of dust or vapors.[7][8]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet) of the handling area.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this chemical:
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved eyeshields.[1][5] A face shield should also be used for additional protection.[1]
-
Skin Protection:
-
Respiratory Protection:
-
For routine handling in a fume hood, respiratory protection may not be necessary.
-
If there is a risk of inhalation or for nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[5]
-
For higher-level protection or in case of ventilation failure, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] A type P3 (EN 143) respirator cartridge is also recommended.[1]
-
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is donned correctly and that the fume hood is operational.
-
Weighing and Transfer:
-
General Hygiene:
Storage
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[3][7]
-
Store away from heat, sparks, open flames, and other sources of ignition.[2][3]
-
Store away from incompatible materials and foodstuff containers.[7]
Emergency and Disposal Plans
Accidental Release Measures
In the event of a spill, follow the workflow below. The primary goal is to ensure personnel safety and prevent environmental contamination.
Caption: Workflow for responding to a this compound spill.
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[2][8] Use personal protective equipment as detailed above.
-
Containment & Cleaning: For dry spills, use dry clean-up procedures.[7] Sweep up the material and place it in a suitable, closed container for disposal.[11] Avoid letting the product enter drains.[5][8]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
General Advice: Move the affected person out of the dangerous area and show the Safety Data Sheet (SDS) to the attending physician.[5]
-
Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[3][5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician.[3][5]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[3][5]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3][5]
Disposal Plan
Waste material must be handled as hazardous waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8] Options include burial in a specifically licensed landfill or incineration in a licensed facility after mixing with a suitable combustible material.[7]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[8]
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations.[12] Do not let the product enter drains or the environment.[9]
References
- 1. 2,6-双(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
